Product packaging for Adenosine(Cat. No.:CAS No. 41547-82-4)

Adenosine

Cat. No.: B1146295
CAS No.: 41547-82-4
M. Wt: 268.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adenosine is a naturally occurring purine nucleoside that serves as a fundamental building block of RNA and a critical component of intracellular energy transfer as part of this compound triphosphate (ATP) . It is also a ubiquitous extracellular signaling molecule that acts as an endogenous agonist of four known G-protein-coupled this compound receptor subtypes (A1, A2A, A2B, and A3) found throughout the body . Activation of these receptors modulates numerous physiological processes, including immune function, neurotransmission, and vascular tone, with a generally cytoprotective role . In research, this compound is primarily investigated for its profound effects on the cardiovascular system. Its mechanism of action is receptor-specific. In cardiac nodal tissue, activation of A1 receptors opens potassium channels, leading to cell hyperpolarization, and inhibits adenylyl cyclase, reducing cAMP and consequently inhibiting calcium entry . This results in the depression of sinoatrial (SA) and atrioventricular (AV) nodal activity, making this compound a valuable research tool for studying and terminating supraventricular tachycardias (SVTs) that involve the AV node . Concurrently, its potent vasodilatory effect, mediated by A2A receptors in vascular smooth muscle which increases cAMP, is utilized in studies of coronary blood flow and in pharmacological stress testing to induce coronary hyperemia . Beyond cardiology, the research applications of this compound are extensive. Its role as a key modulator in the central nervous system, where it can inhibit neurotransmitter release and exhibit neuroprotective properties, is a significant area of investigation . Furthermore, this compound signaling is a critical component of the tumor microenvironment, contributing to immune suppression and cancer progression, making this compound receptor antagonists a promising area of oncology research . Additional research explores its potential roles in inflammatory diseases, sleep regulation, and glucose/lipid metabolism . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₃N₄¹⁵NO₄ B1146295 Adenosine CAS No. 41547-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Record name adenosine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adenosine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022558
Record name Adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL
Record name SID855932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles (from water +3/2), Crystals from water, White crystalline powder

CAS No.

58-61-7
Record name Adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine [USAN:USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name adenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenosine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235.5 °C
Record name Adenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Adenosine Metabolism and Homeostasis

Biosynthesis Pathways of Adenosine (B11128)

This compound can be generated through both intracellular and extracellular pathways. These pathways involve the breakdown of adenine (B156593) nucleotides and the hydrolysis of S-adenosylhomocysteine.

Intracellular Formation from Adenine Nucleotides

Intracellular this compound is primarily formed through the catabolism of adenine nucleotides, such as ATP, ADP, and AMP. This process is particularly active during periods of high metabolic demand or stress, which lead to an increase in the cellular AMP:ATP ratio. researchgate.netresearchgate.net

ATP, the primary energy currency of the cell, can be sequentially dephosphorylated to ADP and then to AMP. savemyexams.comlibretexts.orgwikipedia.org While the direct conversion of ATP and ADP to this compound within the intracellular space is limited, their breakdown to AMP is a crucial prerequisite for intracellular this compound generation. Under conditions of energy deficit, the accumulation of AMP drives the subsequent steps leading to this compound formation. nih.gov

Intracellular 5'-nucleotidases are a family of enzymes that hydrolyze nucleoside monophosphates, including AMP, to produce nucleosides, such as this compound, and inorganic phosphate (B84403). bibliotekanauki.pl Different isoforms of cytosolic 5'-nucleotidases exist, and their activity can be regulated by the cellular energy state. For instance, some cytosolic 5'-nucleotidases are activated by a decrease in ATP and an increase in ADP, linking this compound production directly to the energy status of the cell. bibliotekanauki.pl Studies have indicated that both cytosolic and ecto-5'-nucleotidases contribute to this compound production in tissues like the heart. physiology.org

Another significant intracellular pathway for this compound synthesis is the hydrolysis of S-adenosylhomocysteine (SAH). SAH is a byproduct of transmethylation reactions, where S-adenosylmethionine (SAM) donates a methyl group to various acceptor molecules. S-adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of SAH into this compound and L-homocysteine. researchgate.netebi.ac.ukwikipedia.org While the equilibrium of this reaction favors SAH synthesis, the rapid removal of this compound and homocysteine in vivo drives the reaction towards hydrolysis, thereby producing this compound. ebi.ac.uk This pathway plays a critical role in regulating cellular methylation potential, as SAH is a potent inhibitor of methyltransferases. ebi.ac.uk

Extracellular Generation of this compound

Extracellular this compound is primarily generated from the stepwise dephosphorylation of extracellular adenine nucleotides, particularly ATP and ADP, through the action of ectonucleotidases. nih.govresearchgate.netfrontiersin.org The release of ATP into the extracellular space can occur through various mechanisms, including cell lysis, exocytosis of ATP-containing vesicles, and transport through specific channels. nih.gov

The canonical pathway for extracellular this compound production involves the coordinated activity of two key ectonucleotidases: CD39 and CD73. bpsbioscience.commdpi.comresearchgate.net

CD39 (Ecto-nucleoside triphosphate diphosphohydrolase 1, ENTPDase1): CD39 is an ecto-ATPase that catalyzes the hydrolysis of extracellular ATP and ADP to AMP. bpsbioscience.commdpi.comnih.gov This step is often considered the rate-limiting step in the extracellular production of this compound. bpsbioscience.commdpi.com CD39 is expressed on the surface of various cell types, including immune cells and endothelial cells. bpsbioscience.commdpi.comnih.gov

CD73 (Ecto-5'-nucleotidase, NT5E): CD73 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the final step in the pathway, the dephosphorylation of extracellular AMP to generate this compound and inorganic phosphate. mdpi.commdpi.comfrontiersin.org CD73 is widely expressed on various cell types, including immune cells, stromal cells, and endothelial cells. bpsbioscience.commdpi.comnih.govnih.gov

The sequential action of CD39 and CD73 effectively converts pro-inflammatory extracellular ATP and ADP into immunosuppressive this compound, highlighting the importance of this pathway in modulating immune responses and maintaining tissue homeostasis. nih.govnih.gov This ectonucleotidase cascade is a major source of extracellular this compound, particularly in contexts such as inflammation, hypoxia, and in the tumor microenvironment. nih.govfrontiersin.orgbmj.comnih.gov

Contribution of Released Nucleotides

Extracellular this compound levels can be significantly influenced by the release and subsequent breakdown of nucleotides, primarily ATP, ADP, and AMP researchgate.netfrontiersin.org. The canonical pathway for extracellular this compound formation involves the sequential dephosphorylation of ATP, ADP, and AMP by ecto-nucleotidases present on the cell surface frontiersin.orgresearchgate.net. Enzymes such as ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), alkaline phosphatases (APs), nucleotide pyrophosphatase/phosphodiesterases (NPPs), and 5'-nucleotidases (CD73) are involved in this process frontiersin.orgresearchgate.net. Specifically, CD73 dephosphorylates extracellular AMP into this compound researchgate.net. This pathway is particularly relevant under conditions of high metabolic activity, stress, intense exercise, or cell damage, where ATP is released from cells scilit.comnih.govahajournals.orgresearchgate.net.

Degradation and Removal Pathways of this compound

Maintaining low intracellular and controlling extracellular this compound concentrations is crucial for proper cellular function researchgate.net. This compound is rapidly removed from the extracellular space through cellular uptake and enzymatic degradation researchgate.netresearchgate.net.

Enzymatic Inactivation

Several enzymes are involved in the inactivation and degradation of this compound.

This compound Kinase (ADK) and Phosphorylation to AMP

This compound kinase (ADK) is a key enzyme in this compound metabolism, catalyzing the phosphorylation of this compound to this compound monophosphate (AMP) nih.govwikipedia.org. This reaction involves the transfer of a gamma-phosphate group from ATP to this compound wikipedia.org. ADK plays a critical role in controlling the intracellular concentration of this compound and is also important for maintaining methylation reactions wikipedia.org. The phosphorylation of this compound by ADK is a primary mechanism for its intracellular removal and is required for the activation of AMP-activated protein kinase (AMPK) by extracellular this compound nih.govresearchgate.net.

This compound Deaminase (ADA) and Deamination to Inosine (B1671953)

This compound deaminase (ADA) is an enzyme that catalyzes the irreversible hydrolytic deamination of this compound, converting it to inosine and ammonia (B1221849) researchgate.netnih.govnih.govebi.ac.ukresearchgate.net. This reaction is a major pathway for this compound degradation in both intracellular and extracellular compartments, although it occurs at a lower rate in plasma compared to within cells cvpharmacology.com. ADA deficiency can lead to severe immunodeficiency due to the accumulation of this compound and its metabolites, which impair lymphocyte function mhmedical.com. This compound deaminases acting on RNA (ADARs) are a specific class of ADA enzymes that catalyze the deamination of this compound to inosine within double-stranded RNA molecules, a process known as A-to-I RNA editing nih.govebi.ac.ukresearchgate.netnih.gov.

Purine (B94841) Nucleoside Phosphorylase (PNP) Activity

Purine nucleoside phosphorylase (PNP) is an enzyme involved in purine metabolism that catalyzes the phosphorolytic cleavage of purine nucleosides uniprot.orgwikipedia.orgresearchgate.net. While PNP primarily metabolizes inosine and guanosine, converting them to their respective bases (hypoxanthine and guanine) and ribose-1-phosphate, this compound is typically first converted to inosine by ADA before being acted upon by PNP wikipedia.org. Some bacterial PNPs and low-molecular-weight PNPs can also act on this compound researchgate.netiucr.org. Deficiency in PNP can also lead to immunodeficiency, affecting primarily cell-mediated immunity mhmedical.com.

Cellular Uptake Mechanisms

Cellular uptake is a significant mechanism for the removal of extracellular this compound researchgate.netcvpharmacology.com. This compound is transported across cell membranes by nucleoside transporters (NTs) researchgate.netresearchgate.netcvpharmacology.com. These transporters play a key role in regulating extracellular this compound concentrations researchgate.net. Equilibrative nucleoside transporters (ENTs), such as ENT1, and concentrative nucleoside transporters (CNTs) are involved in this compound uptake researchgate.netnih.govsnmjournals.org. Once inside the cell, this compound can be rapidly phosphorylated by ADK or deaminated by ADA researchgate.netnih.gov.

Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs), encoded by the SLC29 gene family, mediate the bidirectional, facilitated diffusion of nucleosides across cell membranes frontiersin.orgwikipedia.orgahajournals.orgnih.gov. Their transport is driven by the concentration gradient of the nucleoside frontiersin.org. There are four known human ENT subtypes: ENT1, ENT2, ENT3, and ENT4 frontiersin.orgwikipedia.orgnih.gov.

ENT1 (SLC29A1): Widely distributed in various tissues, ENT1 transports a broad range of purine and pyrimidine (B1678525) nucleosides, including this compound. It is considered a low-affinity transporter with reported Km values for this compound around 50 µmol/L ahajournals.orgguidetopharmacology.org. ENT1 plays a significant role in maintaining nucleoside homeostasis and influencing purinergic signaling frontiersin.orgwikipedia.org.

ENT2 (SLC29A2): Similar to ENT1, ENT2 also exhibits broad selectivity for purine and pyrimidine nucleosides, and can also transport nucleobases wikipedia.orgguidetopharmacology.org.

ENT3 (SLC29A3): Unlike ENT1 and ENT2, ENT3 is primarily localized to intracellular membranes, such as lysosomes and mitochondria, and transports both nucleosides and nucleobases frontiersin.orgwikipedia.orgguidetopharmacology.org.

ENT4 (SLC29A4): This subtype is evolutionarily distinct and primarily functions as a polyspecific organic cation transporter at neutral pH, although it can transport this compound at low extracellular pH frontiersin.orgnih.govguidetopharmacology.org.

ENTs are generally less sensitive to inhibition by certain compounds compared to CNTs ahajournals.org. The activity of ENTs, particularly ENT1, is important for the cellular uptake of this compound and thus influences its extracellular levels and subsequent receptor activation frontiersin.orgwikipedia.orgnih.gov.

Concentrative Nucleoside Transporters (CNTs)

Concentrative nucleoside transporters (CNTs), encoded by the SLC28 gene family, are responsible for the active, unidirectional uptake of nucleosides into cells frontiersin.orgnih.govahajournals.orgnih.gov. This transport is coupled to the inward movement of sodium ions, allowing cells to accumulate nucleosides against their concentration gradient frontiersin.orgfrontiersin.org. Human CNTs include three subtypes: CNT1, CNT2, and CNT3 frontiersin.orgnih.gov.

CNT1 (SLC28A1): Preferentially transports pyrimidine nucleosides but can also transport this compound, albeit with lower affinity compared to other CNTs nih.govebi.ac.uk.

CNT2 (SLC28A2): Exhibits selectivity for purine nucleosides, including this compound ebi.ac.uk. CNT2's ability to transport this compound links it to purinergic signaling, and it may play a role in nucleoside sensing and signal transduction frontiersin.org.

CNT3 (SLC28A3): Possesses broad selectivity, transporting both purine and pyrimidine nucleosides ebi.ac.uk. CNT3, along with CNT2, has a high affinity for this compound and contributes to its disposal from the extracellular space due to its concentrative capacity frontiersin.orgfrontiersin.org.

The sodium-nucleoside coupling ratio varies among CNT subtypes: 1:1 for CNT1 and CNT2, and 2:1 for CNT3, with CNT3 also capable of accepting protons frontiersin.org. CNTs are crucial for the efficient uptake of nucleosides from the extracellular environment, contributing significantly to the regulation of extracellular this compound levels frontiersin.org.

Here is a table summarizing the characteristics of human equilibrative and concentrative nucleoside transporters involved in this compound transport:

Transporter FamilySubtypeGene FamilyTransport MechanismSubstrate Selectivity (this compound)Primary Localization
Equilibrative (ENT)ENT1SLC29Facilitated DiffusionBroad (Purines & Pyrimidines), Low Affinity for this compoundPlasma Membrane
Equilibrative (ENT)ENT2SLC29Facilitated DiffusionBroad (Purines & Pyrimidines), Transports NucleobasesPlasma Membrane
Equilibrative (ENT)ENT3SLC29Facilitated DiffusionBroad (Nucleosides & Nucleobases)Intracellular (Lysosomes, Mitochondria)
Equilibrative (ENT)ENT4SLC29Facilitated DiffusionThis compound (at acidic pH), Organic CationsPlasma Membrane
Concentrative (CNT)CNT1SLC28Na+-coupled Active TransportPyrimidines Preferred, Weak this compound TransportPlasma Membrane
Concentrative (CNT)CNT2SLC28Na+-coupled Active TransportPurines Preferred, High Affinity for this compoundPlasma Membrane
Concentrative (CNT)CNT3SLC28Na+/H+-coupled Active TransportBroad (Purines & Pyrimidines), High Affinity for this compoundPlasma Membrane

Regulation of Extracellular this compound Levels

The concentration of extracellular this compound is a critical determinant of the level of activation of this compound receptors and thus the magnitude of this compound-mediated signaling frontiersin.org. This concentration is precisely controlled by the dynamic interplay between this compound production, transport, and degradation umanitoba.ca.

Influence of Metabolic Stress and Hypoxia

Metabolic stress and hypoxia are significant factors that lead to increased extracellular this compound levels. Under conditions of limited oxygen availability, such as ischemia or hypoxia, there is a shift in cellular metabolism that favors the accumulation of this compound in the extracellular space frontiersin.orgresearchgate.netmdpi.com.

Hypoxia can induce the expression and increase the enzymatic activity of CD39 and CD73, the ectoenzymes responsible for producing extracellular this compound from ATP frontiersin.orgoup.com. This increased production, coupled with a potential decrease in this compound removal mechanisms, contributes to the observed elevation in extracellular this compound during hypoxic stress frontiersin.org. For instance, studies have shown that hypoxia can downregulate this compound kinase (ADK), an enzyme involved in intracellular this compound metabolism, further promoting this compound accumulation frontiersin.org. The resulting high levels of extracellular this compound can then activate this compound receptors, mediating adaptive responses that can be protective in conditions of acute injury ahajournals.orgresearchgate.net.

Research findings indicate that tissue hypoxia is crucial for the increase in intratumoral this compound levels, and reversing hypoxia can significantly reduce these levels frontiersin.org. This highlights the direct link between oxygen availability and this compound concentration in certain microenvironments frontiersin.org.

Interplay of Production and Degradation Enzymes

The balance between the activity of enzymes that produce this compound and those that degrade it is fundamental to regulating extracellular this compound levels. As discussed, the primary pathway for extracellular this compound production involves the sequential action of CD39 and CD73 on extracellular ATP nih.govfrontiersin.orgbmj.comfrontiersin.orgnih.gov.

Conversely, this compound is removed from the extracellular space primarily through uptake by nucleoside transporters and enzymatic degradation umanitoba.ca. Intracellularly, this compound is rapidly metabolized by two key enzymes: this compound kinase (ADK) and this compound deaminase (ADA) oup.comnih.govnih.gov.

This compound Kinase (ADK): ADK phosphorylates this compound to form AMP, effectively trapping this compound inside the cell and channeling it back into nucleotide synthesis pathways nih.govnih.gov. ADK has a high affinity for this compound and is considered a primary regulator of intracellular and extracellular this compound levels under physiological conditions nih.gov.

This compound Deaminase (ADA): ADA deaminates this compound to inosine, an irreversible step in this compound metabolism nih.govnih.gov. ADA activity is particularly relevant at higher concentrations of this compound bibliotekanauki.pl. There are different isoforms of ADA, including ADA1, which is found in most tissues and plays a major role in regulating intracellular this compound, and ADA2, an extracellular form nih.gov.

The interplay between these production and degradation enzymes, along with the activity of nucleoside transporters, determines the steady-state concentration of extracellular this compound. For example, increased activity of CD39 and CD73 promotes this compound accumulation, while increased activity of ADK and ADA reduces it oup.comnih.gov. This enzymatic balance is dynamically regulated in response to physiological and pathological stimuli, allowing for fine-tuning of this compound signaling in various tissues and conditions oup.com.

Here is a table summarizing key enzymes involved in this compound production and degradation:

EnzymePrimary LocationActionEffect on this compound LevelsPubChem CID
CD39 (Ecto-nucleoside triphosphate diphosphohydrolase-1)Extracellular SurfaceHydrolyzes ATP and ADP to AMPIndirectly increases (provides substrate for CD73)94209
CD73 (Ecto-5'-nucleotidase)Extracellular SurfaceHydrolyzes AMP to this compoundIncreases94208
This compound Kinase (ADK)IntracellularPhosphorylates this compound to AMPDecreases94210
This compound Deaminase (ADA)Intracellular & ExtracellularDeaminates this compound to InosineDecreases94211
Cytosolic 5'-nucleotidase (cyto-5'NT)IntracellularDephosphorylates AMP to this compoundIncreases-
S-adenosyl-homocysteine hydrolase (SAHH)IntracellularHydrolyzes SAH to this compound and HomocysteineIncreases94212

Note: PubChem CIDs are provided for key enzymes where readily available and directly related to this compound metabolism as discussed.

Adenosine Receptor Biology

Classification and Subtypes of Adenosine (B11128) Receptors (A1, A2A, A2B, A3)

There are four known subtypes of this compound receptors in humans: A1, A2A, A2B, and A3. wikipedia.orgtaylorandfrancis.com Each subtype is encoded by a different gene and exhibits distinct tissue distribution, signaling pathways, and affinity for this compound. nih.govfrontiersin.org A1 and A2A receptors generally have high affinity for this compound, while A2B and A3 receptors show relatively lower affinity. nih.govtaylorandfrancis.com

Here is a table summarizing the this compound receptor subtypes and their primary G-protein coupling:

Receptor SubtypePrimary G-Protein Coupling
A1Gi/o
A2AGs
A2BGs, Gq
A3Gi/o, Gq

G-Protein Coupling Mechanisms

This compound receptors exert their effects primarily through coupling with heterotrimeric G proteins. e-century.usuniversiteitleiden.nl This coupling initiates intracellular signaling cascades. nih.gove-century.us The specific G protein subtype a receptor couples to largely determines its downstream effects. nih.govtaylorandfrancis.com

Gi/o-Coupled Receptors (A1, A3)

The A1 and A3 this compound receptors are primarily coupled to G proteins of the Gi/o family. nih.govtaylorandfrancis.com Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. ebi.ac.uknih.govresearchgate.netaai.org This inhibition of adenylyl cyclase is a key mechanism by which A1 and A3 receptors mediate their inhibitory effects. ebi.ac.uk In some cases, A1 receptor activation can also increase phospholipase C (PLC) activity through a pertussis toxin-sensitive G protein. nih.gov The A3 receptor can also regulate PLC activity via a pertussis toxin-sensitive G protein or by direct coupling to Gq proteins. nih.govwikipedia.org Studies have shown that the human A1 receptor selectively couples to Gαi-3 in postmortem human brain membranes. nih.gov Research also indicates that human A1 and A3 receptors exhibit intrinsic biases within the inhibitory G protein family, with A1R activating all Gi/o proteins, while A3R preferentially activates Gi1, Gi2, and Gi3 over Goa, Gob, and Gz in the presence of agonists. cam.ac.uk

Gs-Coupled Receptors (A2A, A2B)

The A2A and A2B this compound receptors are coupled to Gs proteins. nih.govtaylorandfrancis.com Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. researchgate.netaai.orgebi.ac.uknih.gov This increase in cAMP is a primary mechanism for the signaling of A2A and A2B receptors. researchgate.netaai.org The A2A receptor is considered a prototypical Gs-coupled receptor. nih.gov It has been observed to couple to adenylyl cyclase by restricted collision coupling and can form a tight complex with Gs. nih.gov The A2B receptor is also primarily a Gαs-coupled receptor. acs.org

Gq-Coupling Associations

While A1 and A3 receptors are primarily Gi/o-coupled and A2A and A2B receptors are primarily Gs-coupled, there are associations with Gq protein coupling as well. The A2B receptor can stimulate protein kinase C (PKC) activity by direct coupling to Gq proteins. nih.gov The A2B receptor is coupled to both Gs and Gq proteins, although the preference is often towards the Gs pathway. universiteitleiden.nl Studies using different agonists have shown that the A2B receptor can induce activation of nearly all Gα protein subunits, including Gαq/11, depending on the cell type and agonist. acs.orgacs.orgnih.gov The A3 receptor has also been reported to couple to Gq in addition to Gi/o. wikipedia.org

Molecular Characteristics and Structure-Function Relationships

This compound receptors belong to the class A family of GPCRs and share a similar molecular architecture. nih.govuniversiteitleiden.nl Their structure is critical for their function, including ligand binding and G protein coupling. frontiersin.orgnih.gov

Seven Transmembrane Spanning Domains

A defining characteristic of this compound receptors, like other GPCRs, is their structure consisting of seven transmembrane α-helical domains (TM1-7). nih.gove-century.usnih.govnih.gov These helices span the cell membrane and are connected by three intracellular loops (IL1-3) and three extracellular loops (ECL1-3). universiteitleiden.nlnih.govuniversiteitleiden.nl They have an extracellular amino-terminus and an intracellular carboxy-terminus. nih.gove-century.us The transmembrane domains are crucial for ligand binding and the conformational changes required for G protein coupling. nih.govmdpi.com Site-directed mutagenesis studies of the A1 receptor have identified residues in transmembrane domains 6 and 7 that are critical for both agonist and antagonist binding. nih.govuniversiteitleiden.nl The intracellular loops, particularly the third intracellular loop and the carboxy-terminus, are involved in coupling the receptors to G proteins. nih.gov Agonist binding to the receptor causes conformational changes, including a large outward movement of transmembrane helix 6's intracellular domain, which facilitates the binding and activation of G proteins. mdpi.comresearchgate.net

Ligand Binding Sites and Affinity Differences

This compound receptors are characterized by distinct ligand binding properties, particularly in their affinity for this compound. The four subtypes exhibit differential affinities, which contributes to their varied physiological roles and responses to varying extracellular this compound concentrations. A1 and A2A receptors generally exhibit higher affinity for this compound compared to A2B and A3 receptors. physiology.orgnih.govresearchgate.net

Research indicates that the A1 receptor has a high affinity for this compound, with reported Ki values around 10 nM in cell-based systems and approximately 70 nM in the brain. nih.govnih.gov The A2A receptor also demonstrates relatively high affinity for this compound, with Ki values around 200-310 nM in humans and 150 nM in rats. nih.govnih.govwikipedia.org

In contrast, the A2B and A3 receptors are considered lower-affinity receptors. physiology.orgnih.govresearchgate.net The A2B receptor requires micromolar concentrations of this compound for activation, with Ki values around 15,000 nM in humans and 5100 nM in rats. nih.govresearchgate.netwikipedia.org The A3 receptor's affinity for this compound can vary among species, with reported Ki values around 290 nM in humans and 6500 nM in rats. nih.govwikipedia.org Some sources classify A3 as having a high affinity similar to A1 and A2A. physiology.orgresearchgate.net These differences in affinity suggest that A1 and A2A receptors are more likely to be activated by lower, physiological concentrations of this compound, while A2B and A3 receptors may be primarily engaged during conditions of elevated this compound levels, such as tissue hypoxia or inflammation. nih.govresearchgate.net

Structural studies, including those involving mutations and crystal structures, have provided insights into the ligand binding sites. For instance, the extracellular loop 2 (ECL2) has been shown to play a significant role in determining the affinity differences between A2A and A2B receptors. researchgate.net Mutation studies have also highlighted the importance of specific amino acid residues in the binding pocket for ligand interaction and receptor activation. universiteitleiden.nl

A summary of approximate this compound affinities for the human receptor subtypes is presented in the table below:

This compound Receptor SubtypeApproximate this compound Affinity (Ki)
A1~10-70 nM
A2A~200-310 nM
A2B~5,100-15,000 nM
A3~290-6500 nM

Note: Affinity values can vary depending on the species, tissue, and experimental conditions.

Expression and Distribution of this compound Receptor Subtypes

This compound receptors are widely distributed throughout the body, with specific expression patterns for each subtype in different tissues and cell types. This differential distribution underlies the diverse physiological effects mediated by this compound. physiology.org

Central Nervous System Localization

In the central nervous system (CNS), this compound, acting through its receptors, exerts neuromodulatory effects, influencing processes such as neurotransmission, motor activity, sleep-wake cycles, and neuroprotection. patsnap.comnih.govebi.ac.uknih.gov

A1 receptors: A1 receptors are broadly distributed throughout the brain, with high levels found in the cerebral cortex, hippocampus, cerebellum, thalamus, brainstem, and spinal cord. physiology.orgnih.govresearchgate.netnih.govmdpi.com They are present on both neurons and glial cells, including astrocytes, oligodendrocytes, and microglia. nih.gov A1 receptors are particularly concentrated in synaptic regions, where they modulate the release of various neurotransmitters, including glutamate (B1630785), acetylcholine, serotonin, and GABA. nih.govnih.gov

A2A receptors: A2A receptors have a more restricted distribution in the brain compared to A1 receptors. nih.govebi.ac.uk They are predominantly localized in the striatum, olfactory tubercle, and nucleus accumbens. nih.govebi.ac.uk A2A receptors are found in both presynaptic and postsynaptic regions and are involved in modulating neurotransmitter release, particularly dopamine (B1211576) and glutamate. wikipedia.orgnih.gov

A2B receptors: A2B receptors are expressed at lower levels in the CNS compared to A1 and A2A receptors. nih.govnih.gov They are found on neuronal and glial cells, such as microglia and astrocytes. nih.gov

A3 receptors: A3 receptors are also present at relatively low levels in the brain, detectable in the hippocampus, cortex, cerebellum, and striatum. nih.govnih.gov Cellular localization includes neurons, astrocytes, and microglia. nih.gov

Cardiovascular System Distribution

This compound plays a critical role in regulating cardiovascular function, including heart rate, contractility, and vascular tone, primarily through the activation of this compound receptors expressed in the heart and blood vessels. patsnap.comresearchgate.netmdpi.com All four receptor subtypes have been detected in the heart, with varying distributions. mdpi.com

A1 receptors: A1 receptors are highly expressed throughout the cardiovascular system, with particularly high levels in the atria. nih.govresearchgate.netmdpi.com They are also present in ventricles, smooth muscles, and endothelial coronary tissues. nih.govresearchgate.netmdpi.com Stimulation of A1 receptors in the heart leads to decreased heart rate and conduction velocity. wikipedia.org

A2A receptors: A2A receptors are widely expressed in the cardiovascular system, particularly in vessels, atria, and ventricular tissues. researchgate.netmdpi.com They are found in endothelial cells, smooth muscle cells of blood vessels, and on myocytes. nih.gov A2A receptor activation promotes vasodilation. patsnap.comwikipedia.orgahajournals.org

A2B receptors: A2B receptors are present on endothelial cells, smooth muscle cells, and fibroblasts in the cardiovascular system. nih.gov

A3 receptors: A3 receptors are present in myocardial tissue, although typically at low levels. nih.gov

Immune System Cell Expression

This compound is a significant modulator of immune responses and inflammation, with this compound receptors expressed on a wide range of immune cells. patsnap.comfrontiersin.orgacs.orgnih.gov

All four this compound receptor subtypes (A1, A2A, A2B, and A3) are found on the surface of various immune cells. frontiersin.orgnih.govresearchgate.net

A2A receptors are predominantly present on the surface of lymphocytes. nih.govashpublications.orgresearchgate.net

A2B receptors are mainly present in myeloid cells. researchgate.net

Macrophages have been shown to express all four this compound receptors. researchgate.net

this compound receptors on immune cells, particularly A2A and A2B receptors, play roles in modulating inflammatory responses and immunosuppression. patsnap.comfrontiersin.orgacs.orgnih.gov

Distribution in Other Peripheral Tissues and Organs

This compound receptors are also found in numerous other peripheral tissues and organs, contributing to a wide array of physiological functions. physiology.org

this compound receptors are present in organs such as the liver, eye, skin, kidney, lungs, blood vessels, and joints. physiology.org

A2B receptors are widely expressed in numerous tissues and organs, including the vasculature, aortic vascular smooth muscle, cecum, large intestine, brain, and urinary bladder. researchgate.net High levels of A2B expression have been detected in diverse cell types, including various immune cells such as mast cells. researchgate.net

A3 receptors have a sparse and discontinuous distribution, with high levels found in the testis, uterus, and spleen. mdpi.com Relatively low levels are present in the heart, brain, neurons, lung, and colon. mdpi.com A3 receptor activation is known to induce mast cell degranulation. mdpi.com

In the enteric nervous system, A2B receptors represent the mainly expressed this compound receptor subtype in human and rodent enteric glia compared to A1, A2A, and A3 receptors. researchgate.net

Signal Transduction Pathways Activated by this compound Receptors

This compound receptors are GPCRs that primarily couple to G proteins, leading to the activation of various intracellular signaling pathways. patsnap.comfrontiersin.orgnih.govresearchgate.netashpublications.orge-century.usbio-rad.com The specific pathway activated depends on the receptor subtype and the associated G protein. nih.gove-century.us

A1 and A3 receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). physiology.orgnih.govresearchgate.netnih.gove-century.usbio-rad.com Activation of A1 and A3 receptors inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgnih.govnih.govresearchgate.netashpublications.orge-century.us This decrease in cAMP can result in the inhibition of protein kinase A (PKA) and reduced phosphorylation of the cAMP response element-binding protein (CREB). nih.gov In some cases, A1 receptors can also increase phospholipase C (PLC) activity through a pertussis toxin-sensitive G protein. nih.govnih.gov A3 receptor signaling pathways also include activation of G-protein alpha-q/11 and can involve PI3K-PKB-AKT signaling, ERK1/2 phosphorylation, and STAT3 activation. nih.govbio-rad.com

A2A and A2B receptors: These receptors are generally coupled to stimulatory G proteins (Gs/olf). physiology.orgnih.govresearchgate.netnih.govashpublications.orge-century.us Activation of A2A and A2B receptors stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels. wikipedia.orgnih.govnih.govresearchgate.netashpublications.orge-century.us This increase in cAMP activates PKA and promotes the phosphorylation of CREB. nih.gov A2A receptor activation can also promote protein kinase C (PKC) activation through both cAMP-dependent and independent mechanisms. nih.gov A2B receptor activation can stimulate PKC activity by direct coupling to Gq proteins. nih.gov

The coupling of this compound receptor subtypes to different G proteins and their subsequent activation of distinct signaling pathways are summarized in the table below:

This compound Receptor SubtypePrimary G Protein CouplingPrimary Effector PathwayEffect on cAMP
A1Gi/oInhibition of Adenylyl Cyclase, PLC?Decrease
A2AGs/olfStimulation of Adenylyl Cyclase, PKC?Increase
A2BGs/olf, Gq?Stimulation of Adenylyl Cyclase, PKC?Increase
A3Gi/o, Gq/11?Inhibition of Adenylyl Cyclase, PI3K?Decrease

Note: Some pathways like PLC, PKC, and PI3K may be activated in a context-dependent manner or through secondary mechanisms. nih.govnih.govbio-rad.com

These distinct signaling cascades mediate the diverse physiological and pathophysiological effects of this compound in various tissues and organs. patsnap.comphysiology.orge-century.us

Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Production

A primary signaling mechanism for this compound receptors involves the modulation of adenylyl cyclase (AC) activity, which in turn regulates the intracellular concentration of cyclic AMP (cAMP). A₁ and A₃ this compound receptors are typically coupled to inhibitory G proteins (Gᵢ). wikipedia.orginvivochem.comwikidata.org Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. wikipedia.orginvivochem.comwikidata.org Conversely, A₂A and A₂B this compound receptors are primarily coupled to stimulatory G proteins (Gₛ). wikipedia.orginvivochem.comwikipedia.orghznu.edu.cnwikipedia.orgnih.gov Stimulation of A₂A and A₂B receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP concentration. wikipedia.orginvivochem.comwikipedia.orghznu.edu.cnwikipedia.orgnih.gov

Changes in intracellular cAMP levels can have widespread effects within the cell. cAMP acts as a second messenger, binding to and activating downstream effectors such as protein kinase A (PKA) and exchange proteins activated by cAMP (Epac). invivochem.comwikipedia.org PKA, once activated, can phosphorylate a variety of target proteins, including enzymes, ion channels, and transcription factors, thereby altering their activity and influencing various cellular processes. wikipedia.org Modulation of intracellular cAMP by this compound receptors can also affect the function of ion channels, contributing to the physiological responses mediated by this compound. wikidata.org Furthermore, complex feedback mechanisms involving the efflux of intracellular cAMP and its subsequent conversion to this compound in the extracellular space can further modulate this compound receptor signaling. invivochem.comwikipedia.org

Phospholipase C (PLC) and Inositol (B14025) Phosphate (B84403) Signaling

In addition to modulating adenylyl cyclase, this compound receptors can also couple to phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). citeab.comwikipedia.orgfishersci.ficore.ac.uk IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. core.ac.uk DAG, along with calcium, can activate protein kinase C (PKC), which phosphorylates a variety of cellular proteins.

While A₁ and A₃ receptors are primarily known for their inhibitory effects on adenylyl cyclase, evidence suggests they can also stimulate PLC activity in certain cell types. citeab.comwikipedia.orgsigmaaldrich.com This activation of PLC by A₁ receptors may be mediated by the release of Gβγ subunits from Gᵢ/G₀ proteins, which can directly activate certain PLC isoforms. citeab.comwikipedia.orgsigmaaldrich.com The extent of this PLC activation by A₁ receptors can be dependent on the level of receptor expression in the cell. wikipedia.org A₂B and A₃ receptors have also been shown to trigger PLC activity, potentially through coupling to Gq proteins. wikipedia.orgwikipedia.orgfishersci.be Studies have indicated that this compound receptor-mediated activation of PLC can provide synergistic signals with other GPCRs, influencing downstream cellular responses. citeab.comwikipedia.orgsigmaaldrich.comjkenterprises.com.pk

Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound receptors are known to activate various members of the mitogen-activated protein kinase (MAPK) family, which are crucial signaling molecules involved in regulating diverse cellular processes such as proliferation, differentiation, survival, and stress responses. wikipedia.orgfishersci.fiwikipedia.orgwikipedia.orgfishersci.atmims.comtocris.com The main MAPK pathways activated by this compound receptors include the extracellular signal-regulated kinase (ERK1/2), Jun N-terminal kinase (JNK), and p38 MAPK cascades.

The ERK1/2 pathway is a well-characterized MAPK cascade often associated with cell growth and proliferation. This compound receptor subtypes, including A₁, A₂A, A₂B, and A₃ receptors, have been shown to activate ERK1/2, although the specific coupling mechanisms can vary depending on the cell type. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgtocris.comctdbase.org Activation of ERK1/2 by A₁ and A₃ receptors can involve Gᵢ/G₀ proteins, as well as downstream effectors like PKC and tyrosine kinases. wikipedia.orgtocris.com A₂A receptor-mediated ERK1/2 activation is often linked to Gₛ protein coupling and subsequent activation of PKA. wikipedia.orgtocris.com Crosstalk between different signaling pathways, such as the PLC/PKC and cAMP/PKA pathways, may also contribute to A₃ receptor-induced ERK1/2 phosphorylation. wikipedia.orgtocris.com Studies in coronary smooth muscle cells have demonstrated A₁ receptor-mediated activation of ERK1/2, which is implicated in cell proliferation. wikipedia.orgctdbase.org A₂A receptor activation of ERK1/2 has been observed in cancer cells, promoting proliferation, and in endothelial cells, contributing to nitric oxide production. wikipedia.orgwikipedia.org Interestingly, in some breast cancer cells, A₂B receptor stimulation can lead to a reduction in ERK1/2 phosphorylation by activating MAPK phosphatase-1 (MKP-1), a process that involves both cAMP/PKA and calcium signaling. americanelements.com Inhibition of ERK phosphorylation by A₁ receptor antagonists has also been reported. wikipedia.orgctdbase.orgfishersci.com

The JNK pathway is another MAPK cascade that is often activated by cellular stress and inflammatory signals. This compound receptors, including A₁, A₂A, A₂B, and A₃ subtypes, can activate JNK. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgctdbase.org In coronary smooth muscle cells, A₁ receptor activation of JNK has been observed and linked to cell proliferation, suggesting it as a predominant pathway for A₁R in this context. wikipedia.orgctdbase.org A₂A receptor activation of JNK has been reported in cancer cells, contributing to proliferation. wikipedia.orgwikipedia.org A₃ receptor activation of JNK has also been noted in various cell types, including colon carcinoma cells. wikipedia.org Similar to ERK, A₁ receptor antagonists have been shown to inhibit JNK phosphorylation. wikipedia.orgctdbase.orgfishersci.com

The p38 MAPK pathway is typically activated by stress stimuli and plays a role in inflammation, apoptosis, and cell cycle regulation. Activation of p38 MAPK has been linked to all four this compound receptor subtypes: A₁, A₂A, A₂B, and A₃. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikipedia.orgfishersci.atwikipedia.orgcenmed.com A₁ receptor activation of p38 MAPK has been observed in the hippocampus, where it contributes to synaptic depression, and in heart tissue, where it is involved in cardioprotection during ischemia. wikipedia.orgcenmed.com This A₁ receptor-mediated p38 activation can be G-protein dependent. wikipedia.org A₂B receptor activation of p38 MAPK has been demonstrated in hepatic stellate cells, promoting collagen production, and in primary microglial cells, leading to the secretion of pro-inflammatory cytokines like IL-6. fishersci.bewikipedia.orgfishersci.at The A₂B receptor-mediated p38 activation in microglia can involve upstream signaling through PLC and PKC. fishersci.be The p38 MAPK pathway is a key mediator of cellular responses to various environmental and cellular stresses, as well as inflammatory signals. mims.comfrontiersin.org

Nuclear Factor-kappa B (NF-κB) Signaling Modulation

This compound receptors modulate the activity of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in regulating genes related to inflammation, immunity, and cell survival. The interaction between this compound receptors and NF-κB signaling is complex and can be receptor subtype-dependent.

Activation of A1Rs and A3Rs has been shown to influence NF-κB activity. For instance, A1R activation in the basal forebrain can increase NF-κB DNA binding activity, involving the nuclear translocation of the p65 subunit and degradation of I-kappaB nih.gov. This suggests a potential role for A1R-mediated NF-κB activation in the long-term effects of prolonged wakefulness nih.gov. Oxidative stress can induce A1R expression through NF-κB activation, creating a feedback loop that may enhance cytoprotective activity nih.govmdpi.com.

A2ARs are also implicated in modulating NF-κB signaling, often exerting an inhibitory effect on pro-inflammatory responses. A2AR stimulation can suppress the transcriptional activity of NF-κB, potentially through a PKA/CREB-dependent mechanism that inhibits the expression of pro-inflammatory cytokines like TNF-α dovepress.commdpi.com. Studies in human umbilical vein endothelial cells (HUVECs) and C6 glioma cells have shown that A2AR expression can inhibit NF-κB activity, although the specific mechanisms may differ between cell types, involving inhibition of nuclear translocation or blocking IκBα phosphorylation gla.ac.uk. Upregulation of A2AR expression by pro-inflammatory cytokines like TNF-α and IL-1β, mediated in part by NF-κB, can serve as a feedback mechanism to limit inflammation mdpi.comaai.orgnih.gov.

The A2BR, despite its lower affinity for this compound, also participates in NF-κB modulation. The C-terminal tail of A2BR can bind to NFκB1/p105, preventing its degradation and thereby inhibiting NF-κB activation and reducing inflammation frontiersin.org. However, A2BR activation can also promote inflammatory responses in certain cell types nih.gov. In the context of diabetic glomerulopathy, A2BR antagonism interfered with TGF-β-induced activation of p65-NF-κB, contributing to protection against phenotypic transformation of podocytes mdpi.com. Hepatocyte-specific A2BR signaling has been shown to attenuate hypoxic NF-κB activation during hepatic ischemia and reperfusion injury pnas.org.

A3R activation has been linked to the deregulation of the NF-κB signaling pathway, contributing to anti-inflammatory and anti-cancer effects mdpi.comdovepress.comcanfite.com. A3AR agonists can inhibit the production of inflammatory cytokines by downregulating NF-κB dovepress.com. The NF-κB pathway is considered a prototypical pro-inflammatory signaling pathway, inducing the production of cytokines like TNF-α, IL-1, and IL-6 dovepress.com. Interestingly, NF-κB is also present in the A3AR gene promoter, suggesting a reciprocal regulation where NF-κB controls A3AR expression levels dovepress.com.

The interplay between this compound receptors and NF-κB signaling is a critical aspect of this compound's role in regulating inflammation and immune responses. Different receptor subtypes can exert opposing or synergistic effects on NF-κB activity, contributing to the fine-tuning of cellular responses.

JAK/STAT Pathway Interactions

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another key signaling cascade involved in mediating cellular responses to cytokines and growth factors, playing a significant role in immune and inflammatory processes. This compound receptors have been shown to interact with and modulate the JAK/STAT pathway.

The A2AR is particularly noted for its ability to suppress JAK/STAT pathway activation, often contributing to its anti-inflammatory effects. Activation of the A2AR can inhibit JAK activity and prevent STAT phosphorylation and activation researchgate.net. An alternative cAMP-activated pathway involving Epac1 can lead to the induction of Suppressor of Cytokine Signaling-3 (SOCS-3), a protein known to inhibit JAK/STAT signaling researchgate.netnih.gov. Studies have demonstrated that A2AR expression can inhibit inflammatory responses by specifically inhibiting activation of the JAK-STAT signaling cascade at multiple steps gla.ac.uk. Transcriptomic analysis in murine myocardium suggested that A2AR deletion selectively modified endotoxemic responses, supporting inflammatory suppression via A2AR-sensitive shifts in regulators of NFκB and JAK-STAT signaling nih.gov.

While the interaction between other this compound receptor subtypes and the JAK/STAT pathway is less extensively documented compared to A2AR, emerging evidence suggests potential links. For instance, recent research highlighted that activating the JAK1/STAT3 pathway, accompanied by reduced IL-6 expression, is involved in the beneficial effects of a compound in a model of cardiac glial cell activation frontiersin.org. This compound, through its A2A and A3 receptors, is known to suppress IL-6 production, suggesting a potential indirect link or cross-talk with the JAK/STAT pathway in certain contexts frontiersin.org.

The modulation of the JAK/STAT pathway by this compound receptors, particularly the inhibitory effects mediated by A2AR, represents a significant mechanism by which this compound regulates immune and inflammatory responses.

Ion Channel Regulation

This compound receptors exert significant influence on cellular excitability and function through the direct and indirect modulation of various ion channels. This regulation is a key mechanism underlying this compound's diverse physiological effects, particularly in the nervous and cardiovascular systems.

A1Rs are well-known for their inhibitory effects on neuronal activity, largely mediated by their impact on ion channels. Activation of A1Rs, which are coupled to Gi/Go proteins, leads to the inhibition of adenylyl cyclase and voltage-dependent calcium channels, while activating potassium channels ebi.ac.ukwikipedia.org. Specific potassium channels activated by A1Rs include G protein-coupled inwardly rectifying K+ (GIRK) channels and ATP-sensitive K+ (KATP) channels mdpi.comeneuro.org. A1R activation can induce an outward potassium current, leading to neuronal hyperpolarization mdpi.comnih.gov. Studies in hippocampal neurons have shown that A1R agonists mimic the hyperpolarizing effect of this compound, confirming the role of A1Rs in activating GIRK channels mdpi.com. In cardiac myocytes, A1Rs activate KATP channels through a pathway involving PLC and PKC mdpi.com. A1Rs can also inhibit neural activity by cAMP-dependent inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels eneuro.org. Presynaptically, A1R activation can suppress neurotransmitter release by inhibiting voltage-gated Ca2+ channels eneuro.org.

A2BRs have also been shown to regulate membrane ion channels, potentially involving G-protein βγ subunits nih.gov. In intestinal epithelial cells, A2BRs regulate Cl- secretion into the lumen, a process important in the development of diarrhea nih.gov. Studies in kidney inner medullary collecting duct cells have demonstrated that this compound stimulates Cl- secretion through CFTR by activating apical A2BRs and signaling through the cAMP/PKA pathway nih.gov. A2BR activation also stimulates alveolar fluid clearance through alveolar epithelial sodium channels (ENaC) via the cAMP pathway in endotoxin-induced lung injury physiology.org.

While A2ARs and A3Rs are primarily known for their coupling to Gs and Gi/Go proteins, respectively, and their effects on adenylyl cyclase, they can also indirectly influence ion channel activity through downstream signaling cascades, such as those involving protein kinases and changes in intracellular calcium concentrations. For example, A2AR activation can modulate MAPK signaling nih.govresearchgate.net, which can in turn affect ion channel function. A3AR signaling involves the activation of PLC and mobilization of intracellular calcium bio-rad.com.

The modulation of ion channels by this compound receptors is a critical mechanism for regulating cellular excitability, neurotransmitter release, and ion transport, contributing to this compound's diverse physiological roles.

Cross-talk with Other Receptor Systems (e.g., Dopamine Receptors)

This compound receptors engage in complex cross-talk with various other receptor systems, allowing for integrated signaling and fine-tuning of cellular responses. A particularly well-studied example is the interaction between this compound receptors and dopamine receptors in the basal ganglia.

The interaction between A2ARs and dopamine D2 receptors (D2Rs) is a prominent example of antagonistic cross-talk, particularly in striatopallidal GABAergic medium spiny neurons mdpi.commdpi.comnih.govcolorado.edunih.gov. These receptors are often co-expressed and can form functional heteromeric complexes mdpi.commdpi.comnih.gov. Stimulation of A2ARs inhibits D2R-mediated signaling and function mdpi.comnih.govnih.gov. This antagonism can occur through several mechanisms, including allosteric receptor-receptor interactions within heteromers, modulation of adenylyl cyclase activity (A2ARs are Gs-coupled, increasing cAMP, while D2Rs are Gi/Go-coupled, decreasing cAMP), and convergence on downstream signaling pathways mdpi.comnih.govnih.gov. A2AR stimulation can decrease the affinity and signal transduction of D2Rs mdpi.comconsensus.app. This reciprocal interaction is crucial for regulating motor control and is implicated in disorders like Parkinson's disease mdpi.comnih.govconsensus.app.

Cross-talk also exists between A1Rs and dopamine D1 receptors (D1Rs), primarily in striatonigral GABA pathways colorado.edunih.gov. Evidence suggests the formation of antagonistic A1R-D1R heteromeric complexes nih.gov. These interactions can involve antagonistic effects at the level of second messengers nih.gov. Postsynaptically, A1Rs are co-expressed with D1Rs on dynorphin-containing neurons and exert opposing influences, including allosteric receptor-receptor interactions and opposing intracellular signaling cascades colorado.edu.

Beyond dopamine receptors, this compound receptors interact with other neurotransmitter receptor systems. For instance, A2ARs are known to interact with metabotropic glutamate receptor 5 (mGluR5), forming functional heteromeric complexes mdpi.com. Co-activation of A2ARs and mGluR5 can lead to the phosphorylation of ERK and expression of c-Fos, indicating a role in striatal plasticity mdpi.com. A1Rs can also interact with ionotropic receptors eneuro.org. Cross-talk between A1Rs and A2ARs has also been suggested, potentially involving intracellular interactions and modulation of signaling pathways like PKC mdpi.com.

The intricate cross-talk between this compound receptors and other receptor systems highlights the complexity of neuromodulation and signaling integration in the brain and other tissues. These interactions allow for fine-tuned regulation of cellular function and are critical for maintaining physiological homeostasis and contributing to pathophysiological states.

Physiological Modulatory Roles of Adenosine Signaling

Neuromodulation and Central Nervous System Function

Regulation of Neuronal Excitability and Synaptic Transmission

Research has demonstrated that increasing intracellular adenosine (B11128) concentrations in single hippocampal neurons can selectively inhibit excitatory postsynaptic potentials in that cell, mediated by the release of this compound into the extracellular space and subsequent activation of presynaptic A1 receptors. nih.gov Studies in the neocortex have also shown that this compound suppresses excitatory synaptic transmission via both pre- and postsynaptic A1 receptors. oup.com

While A1 receptors are predominantly inhibitory, A2A receptors can mediate excitatory effects on neurotransmission. researchgate.net The balance between A1R and A2AR activation is crucial for fine-tuning neuronal activity.

Involvement in Sleep-Wake Cycles and Arousal

Compelling evidence suggests that this compound is a key mediator of sleep homeostasis and plays an important role in regulating sleep-wake cycles. verywellhealth.complos.orgmdpi.comresearchgate.net Extracellular this compound levels in the brain, particularly in areas like the basal forebrain and cortex, gradually increase during prolonged wakefulness, contributing to the feeling of sleepiness or "sleep pressure." verywellhealth.complos.orgmdpi.comresearchgate.net Conversely, these levels decrease during sleep. verywellhealth.complos.org

This compound promotes sleep mainly through the activation of A1 and A2A receptors. researchgate.net A1 receptors in wake-promoting regions can inhibit neuronal activity, facilitating the transition to sleep. researchgate.net A2A receptors, particularly in areas like the nucleus accumbens and hypothalamus, can also facilitate sleep by inhibiting arousal-promoting neurons. researchgate.net The somnogenic effects of certain endogenous substances, like prostaglandin (B15479496) D2, are thought to be predominantly dependent on A2A receptor activation. researchgate.net

The stimulatory effect of caffeine (B1668208), a well-known psychoactive substance, is attributed to its action as a non-selective this compound receptor antagonist, blocking the inhibitory effects of this compound and thus promoting wakefulness. verywellhealth.comresearchgate.net

Influence on Learning, Memory, and Cognition

This compound modulates cognitive functions, including learning, memory, and cognition, primarily through its influence on synaptic plasticity. researchgate.netfrontiersin.orgnih.govnih.govimrpress.com The modulatory effects are mediated mainly via A1 and A2A receptors expressed in neurons. nih.gov

Studies in rodents have shown that administration of this compound receptor agonists, particularly A1 agonists, can disrupt learning and memory. nih.govimrpress.combiomolther.org Conversely, blockade of this compound receptors, either non-selectively by caffeine or selectively by A1 and A2A antagonists, has been shown to improve performance in various behavioral tasks related to learning and memory in animal models. nih.govnih.govimrpress.com

This compound influences fundamental cellular mechanisms underlying memory formation, such as long-term potentiation (LTP) and long-term depression (LTD). imrpress.com Overactivation of A1 and A2A receptors has been linked to memory impairment. mdpi.com Maintaining this compound homeostasis in specific brain regions, such as the cortex and hippocampus, appears essential for effective spatial memory. nih.gov

Modulation of Motor Function

This compound also plays a role in modulating motor function, particularly within the basal ganglia-thalamocortical circuit. researchgate.netfrontiersin.orghud.ac.ukresearchgate.net this compound A2A receptors are specifically expressed on striatopallidal medium spiny neurons and are involved in the control of motor function. hud.ac.ukresearchgate.net Activation of A2A receptors in this pathway is thought to act as a brake on movement. hud.ac.uk

Research suggests that this compound, potentially derived from astrocytes, can modulate spinal motor networks by acting at A1 receptors to reduce the frequency of locomotor-related bursting. nih.govphysiology.org This modulation can be dependent on dopamine (B1211576) receptor signaling. nih.govphysiology.org

In the context of Parkinson's disease, a neurodegenerative disorder affecting motor function, this compound A2A receptor antagonism is being explored as a therapeutic strategy. researchgate.nethud.ac.ukresearchgate.net A2A receptor antagonists are thought to normalize the activity of the indirect pathway in the basal ganglia, which is implicated in the motor deficits observed in Parkinson's disease. hud.ac.uk

Neuroprotection and Neuroadaptation

This compound is involved in neuroprotective mechanisms and neuroadaptation within the CNS, particularly under conditions of cellular stress, such as ischemia or excitotoxicity. researchgate.netfrontiersin.orgnih.govmdpi.comd-nb.infonih.govnih.gov

A1 receptors are generally considered to play a key role in neuroprotection by decreasing glutamate (B1630785) release and hyperpolarizing neurons, thereby reducing excitotoxicity. nih.govd-nb.infonih.gov Activation of A1 receptors at the onset of neuronal injury can attenuate brain damage. d-nb.infonih.gov

In contrast, A2A receptors can be upregulated in noxious brain conditions, and their blockade has shown robust neuroprotective effects in adult animals in models of neurodegenerative diseases, ischemic brain damage, and epilepsy. researchgate.netd-nb.infonih.gov Strategies combining A2A receptor antagonists with approaches to increase extracellular this compound levels to activate A1 receptors are being investigated for enhanced neuroprotection. d-nb.infonih.gov

This compound also contributes to neuroadaptive changes, such as those observed following long-term exposure to substances like ethanol. nih.gov Alterations in adenosinergic systems can influence neuronal excitability and potentially contribute to cognitive impairment associated with withdrawal. nih.gov

Cardiovascular System Regulation

This compound significantly impacts the cardiovascular system, influencing heart rate, vasomodulation, and blood pressure regulation. nih.govuq.edu.aumdpi.com Its effects are mediated by the four this compound receptor subtypes (A1R, A2AR, A2BR, and A3R) located on cardiac and vascular cells. nih.govuq.edu.au

This compound is released in response to various stimuli, including hypoxia, ischemia, inflammation, and beta-adrenergic stimulation. nih.govmdpi.com In the heart, this compound is produced through the dephosphorylation of AMP, a process that becomes particularly important during ischemic or hypoxic conditions. ahajournals.org

Activation of A1 receptors in the heart leads to a slowing of the heart rate by inhibiting electrical conduction, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes. mdpi.comoup.com This effect can reduce the oxygen requirements of the heart. oup.com

This compound is a potent vasodilator in most vascular beds, including the coronary arteries. nih.govmdpi.com This vasodilation is primarily mediated by the activation of A2A and A2B receptors on smooth muscle cells, leading to increased blood flow and oxygenation. nih.govmdpi.com The contribution of A2A and A2B receptors to coronary vasodilation is especially significant during increased myocardial oxygen demand or ischemia. nih.gov

This compound also influences blood pressure regulation and platelet activity. nih.govmdpi.com Furthermore, this compound and its receptors are implicated in the heart's response to ischemia and hemodynamic overload, contributing to cardioprotection and the regulation of inflammation and tissue remodeling. uq.edu.auahajournals.org

Here is a data table summarizing some key physiological roles of this compound mediated by its receptors:

Physiological SystemReceptor Subtype(s) InvolvedKey Effects
Central Nervous System
Neuronal ExcitabilityA1, A2AInhibition (A1), Excitation (A2A), Modulation of neurotransmitter release (A1), Hyperpolarization (A1) researchgate.netnih.govresearchgate.netannualreviews.orgoup.com
Sleep-Wake CyclesA1, A2APromotion of sleep, Increase in sleep pressure (A1, A2A), Inhibition of arousal (A1, A2A) mdpi.comresearchgate.netresearchgate.net
Learning and MemoryA1, A2AModulation of synaptic plasticity, Impairment (agonist), Improvement (antagonist) nih.govnih.govimrpress.combiomolther.orgmdpi.com
Motor FunctionA1, A2AModulation of spinal motor networks (A1), Control via basal ganglia (A2A), "Brake" on movement (A2A) hud.ac.ukresearchgate.netnih.govphysiology.org
NeuroprotectionA1, A2A, A3Attenuation of damage (A1), Protection (A2A antagonist), Involved in neuroadaptation researchgate.netnih.govmdpi.comd-nb.infonih.govnih.gov
Cardiovascular System
Heart RateA1Slowing of heart rate, Inhibition of electrical conduction mdpi.comoup.com
VasomodulationA2A, A2BVasodilation, Increased blood flow (coronary arteries) nih.govmdpi.com
Blood PressureA2A, A2BRegulation nih.govmdpi.com
CardioprotectionA1, A2A, A2B, A3Protection during ischemia/reperfusion, Regulation of inflammation and remodeling nih.govuq.edu.aumdpi.comahajournals.org

Coronary Vasodilation and Blood Flow Control

This compound is a potent vasodilator in most vascular beds, including the coronary circulation. nih.govnih.govmdpi.comjacc.org This vasodilatory effect is crucial for regulating coronary blood flow (CBF) and matching oxygen supply to myocardial demand. nih.govphysiology.org The primary receptors responsible for coronary vasodilation are the A₂A and A₂B receptors, which are expressed on vascular smooth muscle cells. nih.govnih.govnih.gov Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP), triggering the opening of potassium channels (Kv and KATP) and subsequent membrane hyperpolarization and relaxation of smooth muscle cells. nih.govnih.gov Some evidence also suggests this compound may act on the endothelium to stimulate nitric oxide release, further contributing to vasodilation. nih.gov

While this compound's contribution to resting CBF may not be essential, its role becomes critical during conditions of increased myocardial oxygen demand or ischemia. nih.gov Studies have shown that this compound-induced vasodilation in human coronary arterioles from patients with heart disease is endothelium-independent and involves the activation of intermediate-conductance KCa channels via an adenylate cyclase signaling pathway. physiology.orgnih.gov Interestingly, A₁ receptor activation can oppose the A₂ receptor-mediated dilator actions in these arterioles. physiology.orgnih.gov

Research using gene-modified mouse models has further elucidated the role of specific receptor subtypes. Mice lacking the A₂A receptor exhibit hypertension, tachycardia, and abnormalities in platelet aggregation, highlighting the receptor's importance in maintaining vascular tone. nih.gov Studies in isolated hearts and coronary arteries from A₂A receptor knockout mice have demonstrated impaired this compound-induced coronary dilation, particularly during recovery from global ischemia, indicating a primary role for A₂A receptors in murine coronary regulation. nih.gov

Data from studies investigating this compound's effect on coronary blood flow velocity (CBFV) illustrate its rapid and potent vasodilatory action. For example, in a study using a novel this compound-eluting guidewire in pigs, insertion resulted in immediate and sustained vasodilation. pcronline.com The peak increase in CBFV was comparable to an intracoronary bolus of this compound, although the effect of the bolus was much shorter-lived. pcronline.com

Regulation of Heart Rate and Contractility

This compound significantly influences cardiac electrophysiology, primarily by activating A₁ receptors, which are abundant in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as atrial and ventricular myocardium. nih.govnih.govahajournals.org Activation of A₁ receptors leads to negative chronotropic (slowing of heart rate) and negative dromotropic (slowing of AV node conduction) effects. nih.govnih.govahajournals.orgmdpi.com These effects are mediated mainly through the activation of inwardly rectifying potassium currents (IKado,Ach), leading to cell membrane hyperpolarization and reduced automaticity in pacemaker cells and slowed conduction through the AV node. nih.govmdpi.com

This compound also exerts anti-beta-adrenergic effects, counteracting the positive inotropic (increased contractility) effects of catecholamines. nih.govahajournals.orgmdpi.com In ventricular myocytes, this compound reduces cAMP concentration via A₁ receptor activation and inhibits the adrenergic-dependent increase in L-Type Ca²⁺ currents. nih.gov While A₁ receptors are primarily associated with negative effects on heart rate and conduction, A₂A receptors have also been implicated in heart rate regulation, with studies in A₂A receptor knockout mice suggesting their activation can also contribute to bradycardia. mdpi.com

Studies involving overexpression of this compound receptors have provided further insights. Overexpression of A₁ receptors in mice has been associated with bradycardia and delayed conduction through the SA and AV nodes. nih.gov

Myocardial Preconditioning and Cardioprotection

This compound plays a significant role in myocardial preconditioning, a phenomenon where brief periods of ischemia followed by reperfusion protect the myocardium against subsequent sustained ischemic injury. oup.comoup.comjchestsurg.orgnih.gov this compound is released during myocardial ischemia and contributes to this protective effect by reducing infarct size, delaying the onset of ischemic contracture, and improving post-ischemic contractile function. oup.comoup.comahajournals.org

Both A₁ and A₃ receptors have been implicated in mediating the acute cardioprotective effects of this compound during ischemia. oup.comnih.gov Activation of these receptors can delay or prevent myocyte death. nih.gov The protective mechanisms involve the activation of various signaling pathways, including protein kinase C (PKC) and potentially mitochondrial ATP-sensitive potassium (KATP) channels. oup.com Other effectors, such as MAP kinases, heat shock proteins, and iNOS, may also contribute, particularly in the delayed phase of preconditioning. oup.com

Experimental evidence strongly suggests that this compound can protect the myocardium from both ischemic and reperfusion injury through its vasodilatory, anti-inflammatory, and antiplatelet properties. jacc.orgahajournals.org Studies have shown that administration of this compound or agents that increase endogenous this compound levels can enhance post-ischemic functional recovery and decrease infarct size in animal models. nih.govahajournals.org

Remote ischemic preconditioning, where ischemia in one organ protects a distant organ like the heart, also appears to involve this compound signaling. Studies suggest that remote ischemic preconditioning can activate cardiac A₁ receptors during early reperfusion, leading to the activation of protective pathways like Akt/endothelial nitric oxide synthase phosphorylation and improved mitochondrial function, ultimately reducing myocardial infarct size. physiology.org

Influence on Cardiac Remodeling and Fibrosis

This compound is involved in modulating cardiac remodeling and fibrosis, processes that occur following myocardial damage, such as myocardial infarction. researchgate.netnih.gov Cardiac fibroblasts, which are the most abundant interstitial cells in the heart and play a key role in extracellular matrix regulation and fibrosis, express this compound receptors. nih.govfrontiersin.org

The A₂B receptor is the most abundant this compound receptor in cardiac fibroblasts and is largely responsible for this compound's influence on cardiac fibrosis. researchgate.netnih.gov In vitro and in vivo studies have shown that acute stimulation of A₂B receptors can decrease fibrosis by inhibiting fibroblast proliferation and reducing collagen synthesis. researchgate.netnih.govfrontiersin.org This anti-fibrotic effect mediated by A₂B receptors in cardiac fibroblasts appears to involve the cAMP/Epac/PI3K/Akt signaling pathways, which inhibit endothelin-1-induced fibroblast proliferation and α-smooth muscle actin synthesis. frontiersin.org

However, the role of this compound receptors in cardiac fibrosis is complex, with some evidence suggesting that chronic A₂B receptor antagonism can also reduce tissue fibrosis. researchgate.netnih.gov The protective role of A₁ receptor activation in cardiac remodeling seems to be more attributed to beneficial effects on cardiomyocyte hypertrophy rather than direct effects on fibrosis. nih.gov Studies using non-selective this compound analogs in animal models of chronic pressure overload have demonstrated reduced myocardial and perivascular fibrosis and hypertrophy. nih.gov

Research in rat models of myocardial infarction has shown that long-term stimulation of this compound A₂B receptors initiated after the infarction can attenuate cardiac fibrosis in the non-infarcted myocardium and improve cardiac function. ahajournals.org This was associated with reduced collagen volume fraction and decreased gene expression of molecules linked to cardiac remodeling, such as TGF-β1, collagen type I, MMP-2, and TIMP-1. ahajournals.org

Effects on Platelet Activity

This compound is recognized as an important regulatory metabolite and an inhibitor of platelet activation. nih.govplos.org Its antiplatelet effects are primarily mediated through the activation of A₂ this compound receptors (A₂A and A₂B) on platelets. nih.govucl.ac.uk Activation of these Gs-linked receptors leads to an increase in intracellular cAMP levels, which inhibits platelet activation and aggregation. nih.govplos.orgresearchgate.net

Studies using A₂A receptor knockout mice have demonstrated increased platelet aggregation compared to wild-type mice, and the inhibitory effect of this compound analogs on platelet aggregation was absent in these knockout mice, confirming the crucial role of the A₂A receptor in mediating this compound's antiaggregatory effects. nih.gov Research in human platelets has also shown that the A₂A receptor mediates the increase in platelet cAMP levels induced by this compound analogs. nih.gov

This compound effectively reduces platelet aggregation induced by agonists such as ADP and collagen. plos.org This inhibition is associated with increased intraplatelet cAMP levels. plos.org Studies have shown that inhibiting adenylate cyclase or antagonizing A₂A receptors can attenuate the effect of this compound on ADP-induced platelet aggregation. plos.org

The short half-life of this compound and the widespread distribution of its receptors have historically limited its use as a direct antiplatelet therapy. nih.gov However, the understanding of this compound's role in platelet activity continues to evolve, particularly in the context of interactions with other antiplatelet agents. For example, this compound derived from ADP can contribute to the inhibition of platelet aggregation in the presence of P2Y₁₂ antagonists. ahajournals.org

Immunomodulation and Inflammatory Responses

This compound is a key endogenous molecule that significantly regulates immune and inflammatory responses. mdpi.comnih.gov Its immunomodulatory effects are mediated through the activation of all four this compound receptor subtypes (A₁, A₂A, A₂B, and A₃), which are expressed on various immune cells, including lymphocytes, neutrophils, monocytes, macrophages, dendritic cells, and mast cells. mdpi.comnih.govmdpi.comahajournals.org

Anti-inflammatory Actions and Tissue Protection

This compound is generally considered a protective and homeostatic mediator, particularly due to its predominantly anti-inflammatory effects. mdpi.comsemanticscholar.org These actions contribute to tissue protection during stress, injury, and inflammation. mdpi.comnih.govsemanticscholar.org The A₂A receptor is recognized as a major mediator of anti-inflammatory responses. nih.govsemanticscholar.org Activation of A₂A receptors on immune cells generally attenuates inflammatory actions, inhibiting leukocyte recruitment, phagocytosis, cytokine production, and immune cell proliferation. mdpi.comsemanticscholar.org Studies in A₂A receptor deficient mice show a heightened inflammatory response, indicating the endogenous anti-inflammatory role of A₂A receptor activation. mdpi.com

A₂B receptors also play a role in anti-inflammatory responses, particularly in acute pulmonary inflammation, where their activation has been associated with attenuated pulmonary edema and dampened lung inflammation in animal models. mdpi.com Furthermore, A₂B receptor engagement has been shown to enhance the abundance of regulatory T cells (Tregs), which are critical in constraining inflammation. plos.org

This compound can influence the function of antigen-presenting cells like dendritic cells. While A₁ and A₃ receptors may regulate the chemotaxis of immature dendritic cells to inflammatory sites, A₂A receptors on mature dendritic cells can lead to a decrease in pro-inflammatory cytokine production, driving T-cell responses towards an anti-inflammatory profile. mdpi.comnih.gov

In macrophages, this compound downregulates classical macrophage activation, mainly through A₂A receptors, suppressing the production of pro-inflammatory chemokines and cytokines. ahajournals.org Conversely, A₂B receptor activation can upregulate alternative macrophage activation. ahajournals.org

Studies have demonstrated the anti-inflammatory and tissue-protective effects of A₂A receptor activation in various animal models of inflammatory diseases, including ischemia-reperfusion injury in organs like the liver, kidney, lung, and heart. semanticscholar.org Activation of A₂A receptors has been shown to reduce tissue injury, neutrophil accumulation, and the expression of cytokines and chemokines. semanticscholar.org

While this compound primarily exerts anti-inflammatory effects, the specific outcome can depend on the receptor subtype, the cell type involved, and the context of the inflammatory response. For instance, in mast cells, A₂B and A₃ receptors may subserve different pro-inflammatory roles depending on the context. nih.gov

The balance between pro-inflammatory ATP and immunosuppressive this compound, regulated by ectoenzymes like CD39 and CD73, is crucial in modulating immune responses. frontiersin.org Targeting this compound signaling, particularly via A₂A receptors, is being explored as a potential therapeutic strategy for inflammatory conditions. nih.govsemanticscholar.org

Regulation of Immune Cell Function (T cells, B cells, Macrophages, Neutrophils, Mast Cells)

This compound plays a significant role in modulating the function of various immune cells, contributing to the regulation of inflammatory responses mdpi.commdpi.comjci.orgresearchgate.net. Its effects are largely mediated through the activation of this compound receptors expressed on these cells mdpi.comjci.orgresearchgate.net.

T cells: A2A receptors are particularly important in regulating T cell activation, generally exerting an inhibitory effect. Activation of A2A receptors on T cells can suppress the production of pro-inflammatory cytokines like IL-4 and IFN-γ mdpi.commdpi.com. Regulatory T cells (Tregs) also utilize this compound signaling; they produce this compound which can activate A2A receptors, promoting Treg expansion and further immunosuppression mdpi.commdpi.com.

B cells: All four this compound receptor subtypes (A1, A2A, A2B, and A3) are expressed by murine and human B cells mdpi.com. This compound signaling is involved in the regulation of B lymphocyte functions, including immunoglobulin class switching and the development and maintenance of plasma cells mdpi.com. While inactivated B cells are subject to this compound's inhibitory effects, activated B cells can increase ATP synthesis and release, potentially counteracting this inhibition and promoting IgM release mdpi.com. B regulatory cells (Bregs) also regulate their function and T cell activity via this compound derived from ATP degradation mdpi.commdpi.com. Activated Bregs exhibit an increased capacity to produce this compound, thereby inhibiting activated T cells mdpi.com.

Macrophages: this compound serves as a potent inhibitor of inflammation by modulating macrophage function mdpi.com. Activation of A2A receptors on macrophages can attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while stimulating the production of anti-inflammatory cytokines like IL-10 jci.orgelsevier.es. A2B receptor activation can also inhibit pro-inflammatory cytokine production and stimulate IL-10 production in macrophages jci.orgelsevier.es. Macrophages phagocytosing apoptotic cells release endogenous this compound, which activates A2A receptors and inhibits the generation of pro-inflammatory chemokines frontiersin.org.

Neutrophils: this compound can diminish inflammation by reducing neutrophil recruitment and inhibiting their activation mdpi.comfrontiersin.orgresearchgate.net. A2A receptor activation can suppress neutrophil inflammatory actions and inhibit cytokine production mdpi.com. This compound receptor stimulation can decrease neutrophil adhesion to the vascular endothelium by inhibiting selectin- and integrin-mediated adhesive events frontiersin.org. A1 receptors may promote neutrophil chemotaxis, while A2A and A2B receptors inhibit neutrophil activation mdpi.com. Neutrophils are also a significant source of this compound, particularly during inflammation, through the release and subsequent conversion of ATP mdpi.com.

Mast Cells: Extracellular this compound can interact with this compound receptors on mast cells mdpi.com. A2B and A3 receptors have been implicated in pro-inflammatory effects in mast cells, with A2B receptors potentially stimulating the release of IL-13 and A3 receptors potentially inducing histamine (B1213489) release ahajournals.orgnih.gov.

Pro-inflammatory Contexts of this compound Signaling

While often recognized for its anti-inflammatory roles, particularly via A2A receptors, this compound signaling can also contribute to pro-inflammatory processes depending on the cellular context and the specific receptor subtype involved frontiersin.orgnih.gov. The A2B receptor, for instance, can have context-dependent effects; while it can mitigate inflammation in some settings by promoting IL-10 production, it may foster a pro-inflammatory microenvironment in others frontiersin.orgnih.gov. In endothelial cells and other cell types, A2B receptor activation can stimulate the production of pro-inflammatory cytokines like IL-6 jci.org. A1 receptors have also been suggested to play a role in neutrophil chemotaxis mdpi.com. The dual coupling of the A2B receptor to both Gs and Gq proteins may contribute to its varied effects jci.org.

Role in Wound Healing and Angiogenesis

This compound plays a significant role in wound healing and angiogenesis, processes crucial for tissue repair ahajournals.orgnih.govsemanticscholar.org. This compound levels increase in injured and hypoxic tissues, contributing to the healing response ahajournals.org.

Wound Healing: Topical application of this compound A2A receptor agonists has been shown to accelerate wound closure in animal models, including diabetic animals nih.govsemanticscholar.orgrupress.org. This effect is mediated, at least in part, by the promotion of salutary functions of inflammatory cells, endothelial cells, and fibroblasts semanticscholar.org. Studies in A2A receptor knockout mice have confirmed the importance of this receptor in wound healing and the formation of granulation tissue nih.govsemanticscholar.orgfrontiersin.org.

Angiogenesis: this compound is considered angiogenic, stimulating the formation of new blood vessels ahajournals.orgnih.gov. Acting primarily through A2A and A2B receptors, this compound can stimulate endothelial cell migration, proliferation, and the secretion of pro-angiogenic growth factors such as vascular endothelial growth factor (VEGF), interleukin-8 (IL-8), and angiopoietin-1 ahajournals.orgnih.govrupress.org. This compound A2A receptor occupancy has been shown to increase microvessel formation in healing wounds in vivo semanticscholar.org. The angiogenic effects of A2A receptor activation may be mediated directly on endothelial cells and indirectly through promoting VEGF production by macrophages semanticscholar.org.

Metabolic Homeostasis

This compound is a key regulator of peripheral and systemic metabolic homeostasis, influencing cellular energy systems and the metabolism of glucose and fats mdpi.comnih.govscilit.comresearchgate.net.

Integration with Cellular Energy Systems

This compound is a product of ATP catabolism and is intricately linked to cellular energy status mdpi.comnih.govresearchgate.netnih.govelifesciences.org. When ATP utilization exceeds synthesis, AMP levels increase, which can then be converted to this compound nih.govelifesciences.org. This increase in this compound can act as a signal of metabolic stress elifesciences.org. This compound can be recycled to resynthesize ATP frontiersin.org. AMP-activated protein kinase (AMPK), a key sensor of cellular energy, is activated by increasing levels of AMP (and ADP) when ATP levels decrease nih.govwikipedia.orgphysiology.org. AMPK regulates metabolic pathways to restore energy balance nih.govphysiology.org. This compound's influence on energy metabolism is mediated through its receptors and its role in nucleotide metabolism researchgate.netnih.gov.

Regulation of Glucose and Fat Metabolism

This compound and its receptors play a crucial role in regulating glucose and lipid homeostasis mdpi.comnih.govscilit.com.

Glucose Metabolism: this compound contributes to glucose homeostasis by influencing processes such as insulin (B600854) secretion, glucose release and clearance, glycogenolysis, and gluconeogenesis nih.govscilit.com. The effects can be receptor-dependent and context-specific. For example, A1 receptor activation may suppress hepatic glucose output, while A2B receptor signaling can promote gluconeogenesis under inflammatory conditions mdpi.com. In isolated hepatocytes, A1 receptor activation can trigger glycogenolysis, while A2A receptor activation may increase gluconeogenesis frontiersin.org. Some studies suggest A2B receptor stimulation augments both glycogenolysis and gluconeogenesis frontiersin.org. This compound has also been described to be associated with insulin sensitivity and glucose tolerance via A1 receptors frontiersin.org.

Fat Metabolism: this compound is connected to lipid metabolism by augmenting insulin-mediated inhibition of lipolysis and influencing liver cholesterol synthesis nih.govscilit.com. A1 receptor activation can increase lipogenesis in white adipocytes and increase leptin secretion mdpi.comnih.gov. A1 receptor knockout mice exhibit higher free fatty acid and triglyceride concentrations mdpi.com. A2A and A2B receptor agonists can increase lipolysis nih.gov. Genetic ablation of A2B receptors can lead to elevated liver and plasma cholesterol and triglycerides, as well as fatty liver mdpi.com. High-fat diet consumption can upregulate A2B receptor expression, highlighting its role in lipid homeostasis mdpi.com. Selective A2B receptor blockade has shown favorable effects on lipid profiles in obese mice mdpi.com.

Influence on Thermogenesis

This compound plays a key role in the metabolism and thermogenesis of brown adipose tissue (BAT) and the browning of beige adipose tissue mdpi.comnih.govresearchgate.net.

Brown Adipose Tissue (BAT): this compound activates cultured brown adipocytes at low nanomolar concentrations mdpi.comresearchgate.net. Sympathetic activation of BAT induces this compound release, which primarily acts through the A2A receptor mdpi.com. A2A receptor is the most abundant this compound receptor in human and murine BAT researchgate.net. Pharmacological blockade or genetic loss of A2A receptors in mice leads to decreased BAT-dependent thermogenesis, while A2A agonist treatment increases energy expenditure mdpi.comresearchgate.net. A2A receptor activation increases non-shivering thermogenesis by increasing UCP1 expression and mitochondrial activity mdpi.com. It also promotes lipid mobilization and oxidation to fuel thermogenesis mdpi.com.

Beige Adipose Tissue: Stimulation of A2A receptors can induce the browning of beige adipocytes mdpi.comresearchgate.net.

Research findings highlight the complex and often receptor-specific effects of this compound on metabolic processes. For instance, studies using A2A receptor agonists have demonstrated increased energy expenditure and improved glucose tolerance in mice, protecting against diet-induced obesity mdpi.commdpi.comnih.govresearchgate.net.

Table of this compound Receptor Actions on Thermogenesis (Based on Search Results)

This compound Receptor SubtypeEffect on Thermogenesis (BAT/Beige Fat)NotesSource(s)
A1Inhibition of lipolysis in rodent brown adipocytesCentral antagonism increases BAT thermogenesis in rodents nih.gov
A2AActivation of BAT thermogenesis, increased energy expenditure, browningMost abundant receptor in human and murine BAT, activation increases UCP1 and mitochondrial activity mdpi.comnih.govresearchgate.net
A2BIncrease lipolysis and BAT thermogenesisRole in murine BAT also suggested nih.govresearchgate.net
A3Potential role in inducing torpor (related to energy homeostasis) researchgate.net

Detailed Research Findings Examples:

Studies in mice deficient in A2A receptor expression show a heightened inflammatory response mdpi.com.

Genetic ablation of A2B receptors in mice results in increased gluconeogenesis mdpi.com.

Topical application of the selective A2A receptor agonist CGS-21680 accelerated wound closure in mice nih.govrupress.org.

Mice fed a high-fat diet and treated with an A2A agonist were leaner with improved glucose tolerance researchgate.net.

Chronic blockade of A2A and A2B receptors by specific antagonists decreased insulin sensitivity in control animals frontiersin.org.

Function in Other Organ Systems

Beyond its fundamental intracellular roles, extracellular this compound acts as an autocrine and paracrine signaling molecule, modulating the function of numerous organ systems to maintain homeostasis and respond to metabolic demands or injury ahajournals.orgnih.govnih.gov.

Renal Blood Flow and Function

In the kidneys, this compound is a crucial regulator of hemodynamics and tubular transport. It influences glomerular filtration rate (GFR) by causing vasoconstriction of afferent arterioles, particularly in superficial nephrons. This action is consistent with this compound's role as a mediator of tubuloglomerular feedback (TGF), a mechanism that coordinates GFR with tubular transport nih.govphysiology.orgjvsmedicscorner.com. This compound's effects on renal blood flow are complex and receptor-dependent; while it constricts afferent arterioles in the cortex via A1 receptors, it can lead to vasodilation in the deep cortex and medulla, areas with lower oxygen supply nih.govjvsmedicscorner.com.

This compound also impacts tubular function, stimulating NaCl transport in the cortical proximal tubule while inhibiting it in medullary segments, including the medullary thick ascending limb jvsmedicscorner.com. Furthermore, this compound tonically inhibits the release of renin jvsmedicscorner.com. The interstitial concentration of this compound in the kidney rises when cells experience a negative energy balance, such as during increased tubular transport work or oxygen deficiency nih.gov. This increased this compound then activates receptors to adjust blood flow and tubular function, aligning with the concept of metabolic control of organ function ahajournals.orgnih.gov. Studies in rats have shown that endogenous this compound contributes to the maintenance of sodium and water excretion via A2 receptor stimulation under physiological conditions, while A1 receptor blockade can increase excretion physiology.org.

Pulmonary Airway Tone and Inflammation

This compound is produced in the lungs, particularly in conditions of inflammation and damage, where it plays roles in regulating inflammation and tissue remodeling nih.govnih.gov. Extracellular this compound signaling through its receptors influences pulmonary function. While this compound appears to have largely detrimental roles in chronic lung diseases, contributing to inflammation and tissue remodeling via A1, A2B, and A3 receptors, it also demonstrates anti-inflammatory properties in acute lung injury, mediated by A2A and A2B receptors nih.govnih.gov.

Research indicates that this compound can promote the differentiation of pulmonary fibroblasts into myofibroblasts, suggesting a role in pro-fibrotic activities in the lung aai.org. Studies in mice with elevated lung this compound levels due to this compound deaminase deficiency developed severe pulmonary fibrosis aai.org. Conversely, in models of LPS-induced lung injury, this compound has demonstrated anti-inflammatory functions, with the A2A receptor identified as a major signaling pathway mediating these effects nih.gov. Activation of A2A receptors has been shown to reduce neutrophil migration, microvascular permeability, and chemokine release in this context nih.gov.

Hepatic Regulation

This compound influences hepatic blood flow and metabolism. It has a direct vasodilator effect on the hepatic artery but not the portal vein nih.govcdnsciencepub.com. This compound strongly inhibits vasoconstrictors of the hepatic artery, including sympathetic nerve stimulation, norepinephrine (B1679862), and angiotensin nih.govcdnsciencepub.com. This compound is produced from various sources in the liver, linked to parenchymal cell metabolism and oxygen consumption, as well as from S-adenosyl-homocysteine in an oxygen-independent manner nih.gov.

A key regulatory mechanism in the liver is the hepatic arterial buffer response (HABR), which is mediated by local this compound concentrations in the space of Mall nih.govphysiology.orgorionjournals.com. This compound is thought to be secreted into the space of Mall at a constant rate and washed out into the portal vein nih.govorionjournals.com. A decrease in portal flow leads to less this compound washout, causing this compound to accumulate and dilate the hepatic artery, thereby buffering the reduction in total hepatic blood flow nih.govphysiology.orgorionjournals.com. This compound also appears to be the mechanism for hepatic arterial autoregulation nih.gov.

Furthermore, this compound signaling is implicated in hepatic steatosis and fibrosis. Studies suggest that this compound, acting via A1 and A2B receptors, can promote fatty acid synthesis and decrease fatty acid metabolism, contributing to hepatic steatosis nih.gov. Chronic exposure of hepatic stellate cells to this compound can drive fibrogenic activation via A2A receptors, promoting the production of extracellular matrix components like collagen nih.govphysiology.orgresearchgate.net.

Ocular Pressure Regulation

This compound plays a role in the regulation of intraocular pressure (IOP) and ocular blood flow researchgate.netarvojournals.orgnih.govnih.govtandfonline.com. The this compound system is considered a potential target for therapeutic approaches in glaucoma, a disease often associated with elevated IOP researchgate.netarvojournals.orgnih.govnih.gov.

Activation of different this compound receptor subtypes has varied effects on IOP. A1 receptor activation can reduce outflow resistance, leading to lower IOP researchgate.netnih.gov. Conversely, this compound and certain derivatives can increase or decrease IOP via A2A receptors researchgate.netnih.gov. A3 receptor antagonists have been shown to prevent this compound-induced activation of Cl- channels in ciliary non-pigmented epithelial cells, which can lower IOP researchgate.netnih.govspandidos-publications.com.

This compound also influences ocular blood flow. Studies in humans have shown that this compound infusion can lead to a small but significant decrease in IOP and a significant increase in choroidal and optic nerve head blood flow, consistent with vasodilation in these vascular beds arvojournals.orgnih.gov. A1 and A2A agonists can reduce vascular resistance and increase blood flow to the retina and optic nerve head nih.gov.

Bone Regeneration Processes

Purinergic signaling, including that mediated by this compound, is involved in bone homeostasis and remodeling researchgate.netnih.govresearchgate.net. Bone is a dynamic tissue where a balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial researchgate.netduke.edu. This compound and its receptors are present in bone cells and influence these processes researchgate.netresearchgate.netimrpress.com.

Research indicates that this compound plays a role in osteoblast differentiation and bone formation. The A2B receptor, in particular, has been identified as important in promoting the differentiation of mesenchymal stem cells into osteoblasts nih.govnih.gov. Studies using A2B receptor knockout mice have shown reduced osteoblast differentiation and delayed fracture healing nih.govnih.govfrontiersin.org. Similarly, A2A receptor knockout mice have exhibited decreased bone volume and trabecular number nih.govfrontiersin.org.

This compound also influences osteoclast formation and function. Activation of A2A receptors has been shown to inhibit osteoclast differentiation and function nih.govfrontiersin.org. The A1 receptor also appears to be involved in regulating osteoclast formation and function, with studies in A1 receptor knockout mice showing increased bone volume due to impaired osteoclast-mediated bone resorption imrpress.com. Furthermore, this compound's anti-inflammatory properties may contribute to its beneficial effects in bone pathology associated with conditions like rheumatoid arthritis researchgate.net.

Pathophysiological Involvement of Adenosine Signaling

Neurological and Neurodegenerative Disorders

The adenosinergic system plays a significant role in the intricate mechanisms underlying various neurological and neurodegenerative conditions. Understanding these roles provides insights into potential therapeutic targets.

Ischemic Stroke Mechanisms

Brain ischemia, a hallmark of ischemic stroke, leads to a dramatic increase in extracellular adenosine (B11128) levels. ahajournals.org This surge in this compound is considered an endogenous protective mechanism. ahajournals.org this compound exerts neuroprotective effects primarily through the activation of A₁ receptors, which are highly expressed in areas prone to seizure activity, such as the hippocampus and neocortex. encyclopedia.pubmdpi.com A₁ receptor activation inhibits the release of excitatory neurotransmitters like glutamate (B1630785), blocks calcium channels, and induces neuronal hyperpolarization, thereby reducing excitotoxicity and limiting neuronal damage during ischemia. ahajournals.orgresearchgate.net

However, the role of this compound receptors in ischemic stroke is complex and can be time-dependent. While A₁ receptor activation is generally considered neuroprotective, A₂A receptors may have a dual role. In the early phase of ischemia, A₂A receptor activation might potentiate excitotoxicity, whereas in the hours and days following ischemia, A₂A receptors on immune cells can promote cell adhesion and infiltration into the ischemic tissue, contributing to inflammation. researchgate.net A₃ receptor stimulation has also shown beneficial effects in brain ischemia in some studies, although the underlying mechanisms require further investigation. ahajournals.org

Research findings highlight the potential of targeting this compound metabolism and receptors for stroke therapy. For instance, inhibiting this compound kinase (ADK), the enzyme responsible for this compound metabolism, can enhance endogenous this compound levels, offering a potential neuroprotective strategy. ahajournals.orgbenthamopen.com Studies in rat models of temporary middle cerebral artery occlusion have shown that delayed treatment with an ADK inhibitor can attenuate infarct size. ahajournals.org

Epilepsy Pathophysiology

This compound is a potent endogenous seizure suppressor and plays a crucial role in terminating seizures and preventing the development of epilepsy (epileptogenesis). frontiersin.orgnih.govbohrium.com Neuronal activity during a seizure leads to a significant increase in extracellular this compound concentrations. frontiersin.org This surge in this compound, particularly through the activation of A₁ receptors, helps to constrain excessive neuronal excitation and terminate seizure activity. mdpi.comfrontiersin.org A₁ receptors achieve this by hyperpolarizing neurons through potassium channel activation and inhibiting voltage-dependent calcium channels. frontiersin.org

However, maladaptive changes in the adenosinergic system can contribute to the pathophysiology of epilepsy. Overexpression of this compound kinase (ADK), predominantly found in astrocytes, is associated with decreased extracellular this compound levels and increased seizure susceptibility in chronic epilepsy. jneuropsychiatry.orgnews-medical.netmdpi.com This suggests that a deficiency in this compound, due to increased metabolism by ADK, can lead to pathological hyperexcitability. mdpi.com

While A₁ receptor activation is largely anticonvulsant, A₂A receptors may have proconvulsant effects in some instances. mdpi.comfrontiersin.orgbohrium.com Activation of A₂A receptors can potentially block A₁ receptor function and increase glutamate release, thereby increasing neuronal excitability and epileptic activity. mdpi.com Altered expression and function of this compound receptors, particularly A₁ and A₂A receptors, have been observed during epileptogenesis. frontiersin.orgnih.gov

Research indicates that therapeutic strategies aimed at augmenting this compound signaling, such as inhibiting ADK or blocking A₂A receptors, could be beneficial in treating epilepsy. jneuropsychiatry.orgmdpi.comnih.gov

Parkinson's Disease Progression and Therapeutic Avenues

This compound signaling, particularly through A₂A receptors, plays a significant role in the pathophysiology of Parkinson's disease (PD). mdpi.comnih.gov A₂A receptors are highly expressed in the basal ganglia, a brain region critical for motor control and heavily affected in PD. mdpi.comparkinson.orgnih.gov In the striatum, A₂A receptors are co-localized with dopamine (B1211576) D₂ receptors, and there is an antagonistic interaction between this compound and dopamine signaling. nih.gov

In PD, the degeneration of dopaminergic neurons leads to reduced dopamine signaling. mdpi.com this compound, acting via A₂A receptors, can enhance the activity of the indirect pathway of the basal ganglia, which is involved in inhibiting movement. mdpi.comnih.gov This enhanced activity, coupled with reduced dopamine, contributes to the motor symptoms of PD, such as slowness and dysregulated movements. mdpi.comnih.gov

Targeting A₂A receptors has emerged as a promising non-dopaminergic therapeutic strategy for PD. mdpi.comnih.gov A₂A receptor antagonists can counteract the overactivity of the indirect pathway, effectively "releasing the brake" on movement and improving motor performance, particularly when used in combination with levodopa (B1675098) therapy. mdpi.comnih.gov Studies in animal models of PD have demonstrated that A₂A antagonism can enhance the motor improvement produced by dopaminergic medications. mdpi.comnih.govnih.gov

Beyond motor symptoms, A₂A receptors may also be involved in the non-motor symptoms of PD and potentially influence disease modification. mdpi.com

Alzheimer's Disease and Neuroinflammation

This compound receptors, particularly A₁ and A₂A subtypes, are implicated in the pathogenesis of Alzheimer's disease (AD). nih.govfrontiersin.orgresearchgate.net Altered levels of this compound and its metabolites, as well as changes in the expression and localization of this compound receptors, have been observed in the brains of AD patients and animal models. nih.gov Reduced A₁ receptor expression has been noted in brain regions affected by AD pathology, such as the dentate gyrus and hippocampal CA3 regions. nih.gov Conversely, increased brain A₂A receptor levels have been reported in AD patients. nih.gov

This compound signaling is involved in modulating neuronal function, synaptic plasticity, and neuroinflammation, all of which are disrupted in AD. nih.govfrontiersin.org Neuroinflammation, driven by activated microglia and astrocytes, is a critical factor in AD pathogenesis and progression. mdpi.comresearchgate.net A₂A receptors are expressed on glial cells, and targeting these receptors on microglia may offer a way to modulate neuroinflammation associated with AD. nih.govmdpi.com

Research suggests that A₂A receptor activation may contribute to synaptic loss and neuroinflammation in AD, which are crucial for cognitive impairment. ingentaconnect.com Blocking A₂A receptors has shown beneficial effects in animal models of AD, mitigating neurotoxicity associated with amyloid-beta accumulation and tau hyperphosphorylation, and improving cognition and memory. nih.govresearchgate.net

Furthermore, loss of this compound-to-inosine editing of RNA in the hippocampus vasculature has been associated with AD, potentially contributing to neuroinflammation. oup.com

Huntington's Disease Manifestations

This compound and its receptors are thought to be aberrantly regulated in Huntington's disease (HD), a hereditary neurodegenerative disorder primarily affecting the striatum. oup.comnih.gov The striatum, the brain region most vulnerable in HD, is particularly enriched in A₂A receptors, which are located on medium spiny neurons (MSNs) expressing dopamine D₂ receptors. oup.comnih.govoup.comfrontiersin.org These MSNs are selectively vulnerable in HD. nih.gov

Studies in HD mouse models have shown a stage-dependent decrease in A₂A receptor mRNA in the striatum even before the onset of motor symptoms. oup.com Genetic removal of A₂A receptors in neurons has been shown to worsen motor performance and survival in HD mouse models, suggesting that a reduction in A₂A receptors may exacerbate neuronal degeneration. oup.com

Extracellular this compound levels are also reported to be abnormal in the brains of rodent models of HD. oup.com These findings collectively suggest a disturbance in this compound homeostasis and receptor function in HD. oup.com The precise mechanisms underlying the dysregulation of this compound signaling in HD are still being investigated, but they are believed to contribute to the motor and cognitive deficits observed in the disease. nih.govfrontiersin.org

Diabetic Encephalopathy

Diabetic encephalopathy (DE), a complication of diabetes mellitus, is characterized by cognitive impairment and structural changes in the central nervous system. frontiersin.org Neuroinflammation and metabolic disturbances are key aspects of DE pathogenesis. frontiersin.orgfrontiersin.org

This compound signaling is implicated in the complex interplay between microglia and neurons in DE. Microglia-derived this compound, released in response to factors like CX3CL1, can activate this compound receptors on both neurons and microglia, influencing synaptic plasticity and inflammatory responses. mdpi.com For instance, this compound can activate A₃ receptors on neurons, modulating GABA receptors and increasing their sensitivity to GABA. mdpi.com this compound can also activate A₂A receptors on microglia, leading to the release of D-serine, which acts as a coagonist for NMDA receptors. mdpi.com Conversely, microglia-derived this compound may also exert a neuroprotective effect by activating A₁ receptors in neurons. mdpi.com

Metabolomic studies in DE models have identified alterations in the levels of key metabolites, including this compound, in different brain regions such as the hippocampus, cortex, and thalamus. frontiersin.orgfrontiersin.orgdntb.gov.ua These changes suggest dysfunctions in energy metabolism, which is a characteristic of DE. frontiersin.org Impaired signaling pathways, such as the this compound monophosphate-activated protein kinase (AMPK) pathway, which is involved in sensing metabolic demands and regulating mitochondrial function, have also been linked to mitochondrial dysfunction and peripheral neuropathy in diabetes, potentially contributing to DE. wjgnet.comnih.gov

The complex role of this compound in DE, involving both neuroinflammatory and metabolic pathways, highlights its potential as a therapeutic target.

Psychiatric Disorders

This compound plays a significant role in modulating central nervous system activity and neurotransmission, interacting with dopaminergic, glutamatergic, noradrenergic, serotoninergic, and endocannabinoid systems nih.govresearchgate.net. The A₁ and A₂A ARs are the most abundant subtypes in the brain and are primarily responsible for the inhibitory and facilitating actions of this compound on neurotransmission, respectively nih.gov.

Dysregulation of this compound receptors has been linked to several neuropsychiatric disorders accscience.com. Studies suggest that this compound hypofunction may contribute to changes in dopaminergic and glutamaterergic signaling observed in conditions like schizophrenia nih.gov. For instance, an animal model involving transgenic mice overexpressing this compound kinase, an enzyme that metabolizes this compound, showed cognitive and locomotor impairments similar to those in schizophrenia nih.gov. While some evidence suggests lower extracellular this compound levels might be involved, the exact mechanism is still under investigation, with potential alterations in other this compound metabolic pathways also considered nih.gov.

Conversely, this compound appears to have antidepressant effects nih.gov. Sleep deprivation, known to increase this compound levels and upregulate A₁ ARs, has been explored as a potential strategy for treating drug-resistant depression nih.gov. A₂A ARs, due to their role in modulating synaptic activity and their expression in mesolimbic pathways associated with motivational behaviors, are also being investigated as targets for depressive disorders, with A₂A AR antagonists showing antidepressant effects in some studies nih.gov.

The adenosinergic system is increasingly recognized as a potential target for developing new therapies for psychiatric disorders researchgate.netscienceopen.com. Modulating ARs with specific pharmacological agents could potentially help restore the balance of altered neurotransmitter systems in these conditions nih.govresearchgate.net.

Migraine Pathogenesis

Evidence suggests that this compound signaling plays a critical role in migraine headache mdpi.com. This compound, acting as a neuromodulator, is involved in pain transmission and sensitization mdpi.com. Clinical observations, such as the widespread use of caffeine (B1668208) (an this compound receptor antagonist) in headache treatments, support this involvement mdpi.com.

Research indicates that this compound A₂A receptors are a critical subtype involved in headache pain mdpi.com. Activation of A₂A ARs may contribute to headache by modulating intracellular cyclic this compound monophosphate (cAMP) production or 5' AMP-activated protein kinase (AMPK) activity in neurons and glia, affecting glutamatergic synaptic transmission within the brainstem mdpi.com.

Preclinical studies have demonstrated a dual effect of this compound on vasodilation and the trigeminal pain pathway, depending on the activated receptor subtype nih.govresearchgate.net. The trigeminal vascular system is considered the anatomical and physiological basis of migraine pain researchgate.net. Electrical stimulation of the trigeminal ganglion has been shown to modulate the expression of this compound A₁ and A₂A receptors in the trigeminal ganglion and trigeminal nucleus caudalis, implicating this compound signaling in pain transmission nih.govresearchgate.net.

While this compound can produce differential effects on pain based on the receptor subtype, A₂A receptors are likely the key subtype in headache pain mdpi.com. This compound signaling may initiate headache pain through modulation of intracellular cAMP production or AMPK activity, altering neuronal conductance in critical trigeminal pain processing regions mdpi.com.

Some studies suggest that this compound A₁ receptor activation might even decrease the effects of photophobia, a common migraine symptom, by inhibiting light-induced responses in intrinsically photosensitive retinal ganglion cells mdpi.com. Conversely, intrathecal injection of this compound (non-subtype specific) has been reported to cause headache, suggesting potential opposing roles for different this compound receptor subtypes compared to other pain types mdpi.com.

The involvement of this compound in various aspects of headache, including triggers and basic physiology, highlights its potential as a core component of headache pain and a novel therapeutic target for migraine mdpi.com.

Cardiovascular Diseases

This compound significantly impacts the cardiovascular system through the activation of its receptors (A₁, A₂A, A₂B, and A₃R) expressed in cardiac tissues, smooth muscles, and endothelial cells accscience.commdpi.comnih.gov. This compound is released during conditions like hypoxia, ischemia, beta-adrenergic stimulation, or inflammation, influencing heart rhythm and causing vasodilation mdpi.comnih.gov.

Coronary Artery Disease and Myocardial Ischemia-Reperfusion Injury

This compound plays a crucial role in regulating coronary blood flow and exerts potent vasodilatory effects in most vascular beds, primarily through the activation of A₂A and A₂B receptors mdpi.comnih.gov. This vasodilation increases blood flow and oxygenation, which is particularly important during increased myocardial oxygen demand or ischemia mdpi.commdpi.com.

In the context of myocardial ischemia-reperfusion injury, this compound has accumulated substantial evidence as a protective agent, reducing both reversible and irreversible myocardial injury, including necrosis and apoptosis mdpi.comnih.gov. This protection appears to be mediated by the activation of AR subtypes nih.gov. Experimental studies suggest that activating A₁ or A₃ ARs before ischemia can be cardioprotective nih.gov. Furthermore, administering A₂A AR agonists during reperfusion has been shown to reduce myocardial infarction size in experimental models, and A₂B ARs may also play a significant role mdpi.comnih.gov.

This compound contributes to cardioprotection during ischemia-reperfusion injury through multiple actions, including vasodilation, decreasing myocardial oxygen consumption, preserving endothelial cell function, and attenuating inflammation mdpi.com. This compound's ability to inhibit neutrophil adherence to the endothelium is consistent with observed reductions in neutrophil accumulation and erythrocyte plugging in ischemic myocardium treated with this compound nih.gov.

While this compound is not essential for regulating coronary blood flow at rest, its contribution is crucial during effort or ischemia mdpi.com. The contribution of A₂A and A₂B receptors to coronary vasodilation is particularly marked in the adaptive response to ischemia mdpi.com.

Studies in patients with myocardial infarction have shown elevated this compound deaminase activity and increased malondialdehyde (MDA) levels in post-reperfused patients compared to pre-thrombolysed and healthy individuals, suggesting a role for this compound deaminase in reperfusion injury tandfonline.com. Inhibition of this compound deaminase has been shown to decrease the formation of oxygen free radicals, which could prevent myocardial reperfusion injury tandfonline.com. Depletion of this compound may lead to enhanced production of free radicals, contributing to reperfusion injury tandfonline.com.

In coronary artery disease, this compound is also utilized diagnostically in myocardial perfusion stress imaging due to its vasodilatory effects, inducing a "coronary steal" phenomenon that highlights areas of reduced blood flow in diseased vessels nih.govnih.gov.

Table 1: Role of this compound Receptors in Myocardial Ischemia-Reperfusion Injury (Experimental Studies)

This compound Receptor SubtypeTiming of ActivationObserved EffectSource
A₁Prior to ischemiaCardioprotection nih.gov
A₃Prior to ischemiaCardioprotection nih.gov
A₂ADuring reperfusionReduced myocardial infarction size mdpi.comnih.gov
A₂BDuring reperfusionMay play an important role in reducing injury mdpi.comnih.gov

Cardiac Arrhythmias, Including Supraventricular Tachycardia

This compound impacts heart rhythm mdpi.com. It is well-established for its antiarrhythmic properties, particularly in the treatment of supraventricular tachycardia (SVT) nih.govnih.govaerjournal.com. This compound produces transient atrioventricular nodal block when administered intravenously, which is therapeutically valuable in converting the majority of SVTs that involve the atrioventricular node in a re-entrant circuit back to sinus rhythm nih.govaerjournal.com. This compound primarily affects the atrioventricular node to stop the arrhythmia nih.gov.

The electrophysiological effects of this compound are mediated through the activation of the A₁ receptor, a GPCR ahajournals.org. In supraventricular tissue, A₁R activation leads to the activation of G-protein-coupled inward rectifying K⁺ channels, increasing potassium current (I KAdo ), and also inhibits cAMP-stimulated increases of the L-type calcium current (I CaL ) ahajournals.org. These effects contribute to the slowing of conduction through the atrioventricular node.

This compound has a rapid metabolism and a short half-life, typically a few seconds nih.gov. This brevity of action contributes to its safety profile. In clinical studies, this compound has shown a high success rate in terminating SVT nih.gov.

Table 2: this compound Efficacy in Supraventricular Tachycardia Termination

Study/Reported EpisodesMean Success RateSource
Over 600 reported episodes93% nih.gov

This compound can also serve as a diagnostic tool in SVT, helping to unmask the underlying rhythm or identify the presence of concealed accessory pathways nih.govaerjournal.comahajournals.org. Its transient negative dromotropic effects on atrioventricular nodal conduction make it ideal for assessing for concealed, nondecremental accessory pathways in patients with SVT ahajournals.org.

While generally safe due to its short half-life, this compound administration can sometimes provoke other arrhythmias, including atrial fibrillation, bradyarrhythmia, and ventricular tachyarrhythmia aerjournal.comtandfonline.com. This compound-induced shortening of the atrial action potential and refractory period, along with the induction of frequent ectopic complexes, may contribute to the occurrence of atrial fibrillation tandfonline.com.

Hypertension

The adenosinergic system plays a significant role in controlling heart rate and blood pressure mdpi.com. This compound influences vasomotor function and blood pressure regulation through its receptors accscience.comnih.gov. A₂A and A₂B receptors are expressed in arterial myocytes and contribute to vasodilation mdpi.comnih.gov. A₁ receptors are found in the renal microcirculation, where they can promote renal vasoconstriction and mediate tubuloglomerular feedback mdpi.comnih.gov. A₁ receptors can also augment renal vasoconstriction induced by angiotensin-II and norepinephrine (B1679862) mdpi.comnih.gov.

Studies in genetically modified mice have highlighted the involvement of specific this compound receptor subtypes in blood pressure regulation. For example, mice lacking the A₂A receptor exhibit hypertension and tachycardia mdpi.com. Research in salt-sensitive hypertension models suggests that A₁, A₂A, and A₂B receptors are all involved, with the degree of involvement depending on salt intake and sex nih.govahajournals.org. Deletion of A₁ and A₂B receptors attenuated salt-induced increases in arterial pressure in female mice, while A₂A receptor deletion augmented the response in both sexes, more so in males nih.govahajournals.org. These findings suggest an important role for this compound receptors in salt-sensitive hypertension and potential sex differences in this regulation ahajournals.org.

Alterations in this compound receptor expression or signaling pathways may contribute to the development of hypertension plos.org. Studies have observed increased expression of this compound A₃ receptors in mesenteric vessels from spontaneously hypertensive rats plos.org. Additionally, changes in A₁, A₂A, and A₂B receptor expression have been noted in hypertensive hearts plos.org.

Heart Failure Development

This compound has a key role in the adaptive response of the cardiovascular system in conditions like pulmonary hypertension and heart failure, with effects including slowing of heart rhythm, coronary vasodilation, and decreasing blood pressure mdpi.com. While this compound's role in ischemic injury is well-known, recent studies suggest that this compound receptors can also play a critical role in the development of heart failure nih.gov.

Normal cardiac homeostasis may require a balance between signaling through the A₁/A₃ receptors and the A₂A receptor nih.gov. The family of cardiac this compound receptors activates downstream signaling molecules implicated in cardiac hypertrophy, apoptosis, or the regulation of intracellular calcium fluxes, all of which are relevant to heart failure development nih.gov.

Studies in mouse models have provided insights into the impact of this compound receptor modulation on heart failure. For instance, mice with left ventricular dysfunction secondary to overexpression of TNFα showed decreased this compound levels and altered A₁ and A₂A receptor levels nih.gov. A₁ receptor overexpression has been associated with hypertrophic remodeling of the myocardium nih.gov.

Research into this compound A₁ receptor agonists as potential treatments for cardiac injury and heart failure has been explored, although challenges related to on-target side effects have been noted nih.govfrontiersin.org. Biased agonism, a mechanism where agonists preferentially activate certain signaling pathways over others, is being investigated to potentially achieve cardioprotective effects without unwanted hemodynamic consequences nih.govfrontiersin.org.

Elevated plasma this compound levels have been observed in patients with chronic congestive heart failure, and it has been proposed that this provides protective effects ahajournals.orgjst.go.jp. Studies suggest that increased plasma this compound levels may be associated with decreased severity of chronic heart failure jst.go.jp. For example, one study showed significantly higher plasma this compound concentrations in patients with lower left ventricular ejection fraction and increased left ventricular dimensions jst.go.jp. These findings imply that plasma this compound levels could potentially serve as a marker for chronic heart failure jst.go.jp.

Genetic studies in patients with mutations in the this compound monophosphate deaminase locus 1 (AMPD1), which are thought to increase this compound levels, have shown improved survival in patients with chronic heart failure and those with angiographically documented coronary artery disease ahajournals.org.

Table 3: Plasma this compound Levels in Chronic Heart Failure Patients (Example Data)

Patient Group (based on LVEF)Plasma this compound ConcentrationStatistical Significance (vs. LVEF ≥47%)Source
LVEF < 47%Significantly higherP=0.027 jst.go.jp
LVEF ≥ 47%Lower- jst.go.jp

AICD: ATP-induced cell death; LVEF: Left ventricular ejection fraction; LVDd: Left ventricular end-diastolic dimension; IVSth: Interventricular septum thickness; LVPWth: Left ventricular posterior wall thickness.

The involvement of ATP-induced cell death, a form of regulated cell death characterized by energy depletion from excessive ATP accumulation, is also being investigated in heart failure, particularly in the context of myocardial infarction and ischemia-reperfusion injury wjgnet.com.

Primary Pulmonary Hypertension

This compound signaling is implicated in the pathophysiology of primary pulmonary hypertension (PAH), a disease characterized by elevated pulmonary artery pressure and vascular remodeling. mdpi.comnih.gov Patients with PAH have been observed to exhibit low this compound levels in the pulmonary circulation, which has been suggested to be a consequence of endothelial dysfunction present in the disease. nih.gov Increased activity of this compound deaminase in the pulmonary circulation has also been proposed as an explanation for reduced this compound levels in some contexts of pulmonary hypertension. nih.gov

Despite lower circulating levels in some cases, this compound has a known pulmonary vasodilator effect. nih.gov Studies involving the infusion of this compound directly into the pulmonary artery of patients with primary pulmonary hypertension demonstrated a dose-dependent and significant reduction in pulmonary vascular resistance (PVR). nih.govahajournals.org This reduction was mediated by a decrease in pulmonary artery pressure and an increase in cardiac output. ahajournals.org While systemic vascular resistance (SVR) also decreased, the ratio of PVR to SVR decreased, indicating a preferential vasodilator effect on the pulmonary circulation when administered this way. ahajournals.org This suggests a potential role for this compound in assessing pulmonary vasoreactivity in PAH patients. ahajournals.org

The this compound A₂A receptor (A₂AR) is particularly noted for its potential protective role in PAH. Activation of the A₂AR can induce pulmonary endothelial nitric oxide synthesis, smooth muscle cell hyperpolarization, and vasodilation. nih.gov It also exhibits antiproliferative activities by inhibiting collagen deposition and vessel wall remodeling in pulmonary arterioles. nih.gov Experimental models indicate that targeting the A₂AR could be a potential therapeutic approach for PAH and associated right ventricular failure. nih.gov

Inflammatory and Autoimmune Conditions

This compound is recognized as a potent endogenous regulator of inflammation, often mediating a transition from inflammation to healing. nih.gov However, its role can be complex and context-dependent, with both pro- and anti-inflammatory effects depending on the specific this compound receptor subtypes activated and the cell types involved. tandfonline.commdpi.comjci.org Elevated this compound levels are frequently observed in inflamed or injured tissues. nih.govnih.gov

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

This compound signaling is significantly involved in the pathophysiology of chronic inflammatory airway diseases like asthma and COPD. tandfonline.comnih.govnih.gov Elevated levels of this compound have been detected in the lungs and airway lining fluid of patients with asthma and COPD compared to healthy individuals. tandfonline.comjci.orgnih.govnih.goversnet.org The concentration of this compound in the airways can increase with the severity of COPD. tandfonline.com

Inhalation of this compound can induce dose-related bronchoconstriction in patients with asthma and COPD, but not in healthy controls, suggesting altered this compound signaling in these conditions. tandfonline.comjci.orgnih.govnih.goversnet.orgplos.org This bronchoconstrictive effect appears to involve the activation and degranulation of mast cells in the airways, leading to the release of mediators. jci.orgnih.goversnet.org

This compound receptors, particularly A₁, A₂A, A₂B, and A₃, are expressed on various inflammatory and stromal cells central to asthma and COPD pathogenesis, including mast cells, eosinophils, lymphocytes, neutrophils, macrophages, airway epithelial cells, pulmonary fibroblasts, and airway smooth muscle cells. nih.goversnet.orgplos.org Activation of these receptors can elicit pro-inflammatory responses. nih.gov For instance, A₁ receptors on neutrophils can enhance chemotaxis and adherence to endothelial cells and signal for bronchoconstriction. tandfonline.com High concentrations of this compound in the respiratory tract may activate low-affinity A₂B receptors, causing mast cell activation and degranulation. tandfonline.com

Research indicates that this compound contributes to inflammation and remodeling in the lungs in chronic lung diseases. tandfonline.comnih.gov Studies in this compound deaminase-deficient mice, which have elevated this compound levels, show progressive lung inflammation, increased mucus metaplasia, and alveolar destruction, along with increased expression of A₁, A₂B, and A₃ receptors. tandfonline.comjci.orgfrontiersin.org This suggests that elevated this compound can amplify chronic lung disorders. plos.org While this compound can have pro-inflammatory roles in the acute phases, particularly via mast cell activation, the A₁ receptor has also been shown to play an anti-inflammatory and protective role in the pulmonary phenotype observed in ADA-deficient mice. jci.org

Data on this compound Levels in Chronic Lung Disease:

ConditionSample TypeObservationSource
COPDSerum, Lymphocytes, ErythrocytesIncreased levels compared to non-smokers; increase with severity frontiersin.org
Asthma and COPDAirway lining fluidElevated levels compared to normal controls ersnet.org
AsthmaLungsElevated levels jci.orgnih.gov
Chronic Lung DiseaseExhaled breath condensateIncreased levels tandfonline.com

Rheumatoid Arthritis and Psoriasis

This compound and its receptors are involved in the pathogenesis of chronic inflammatory rheumatic diseases such as rheumatoid arthritis (RA) and psoriasis. nih.govmdpi.commdpi.com this compound is a potent endogenous inhibitor of inflammatory processes, and its anti-inflammatory effects have been well-established in animal models and humans. nih.govnih.gov

In RA and psoriasis, this compound receptors, particularly A₂A and A₃ receptors, are often found to be upregulated in inflammatory cells and affected tissues compared to healthy subjects. mdpi.commdpi.comdrug-dev.commedscape.comnih.gov Studies have shown upregulation of A₂A and A₃ receptors in lymphocytes from patients with RA, psoriatic arthritis (PsA), and ankylosing spondylitis (AS). mdpi.comnih.gov In psoriasis, A₃ receptor expression levels are higher in the skin and peripheral blood mononuclear cells (PBMCs) of patients, and this overexpression is linked to increased TNF-α levels and NF-κB activation, key players in arthritic diseases. mdpi.comdrug-dev.com Similarly, A₃AR is overexpressed in PBMCs of patients with RA, psoriasis, and Crohn's disease. mdpi.com

Activation of A₂A and A₃ receptors has been shown to reduce inflammation. mdpi.com In vitro studies with human synoviocytes, key cells in articular pathologies, have demonstrated that stimulation of A₂A and A₃ receptors can alter the cytokine network by decreasing the secretion of inflammatory cytokines by macrophages. medscape.comnih.gov A₂A and A₃ receptor activation has also been shown to inhibit NF-κB activation and reduce the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lymphocytes from arthritis patients. mdpi.comnih.gov Furthermore, activation of these receptors mediated a reduction in matrix metalloproteinases (MMP)-1 and MMP-3. mdpi.comnih.gov

In psoriasis, this compound's role is complex; it can have both pro- and anti-inflammatory effects depending on the receptor pattern. mdpi.com this compound can inhibit keratinocyte proliferation via A₂B receptors while stimulating it via A₂A receptors. mdpi.com Endogenous this compound may contribute to hyperkeratosis by promoting keratinocyte proliferation through A₂A receptor engagement, as this receptor is overexpressed in psoriatic patients. mdpi.com

Research Findings on this compound Receptors in RA and Psoriasis:

ConditionCell Type/TissueReceptor SubtypeObservation/EffectSource
RA, Psoriasis, Crohn's DiseasePBMCsA₃Overexpressed compared to healthy subjects; linked to increased TNF-α and NF-κB activation mdpi.comdrug-dev.commedscape.com
PsoriasisSkinA₃Higher expression levels compared to healthy cells mdpi.com
RA, PsA, ASLymphocytesA₂A, A₃Upregulation of mRNA and receptor expression compared to healthy subjects mdpi.comnih.gov
RASynoviocytesA₂A, A₃Stimulation decreases inflammatory cytokine secretion medscape.comnih.gov
PsoriasisKeratinocytesA₂BInhibits proliferation mdpi.com
PsoriasisKeratinocytesA₂AStimulates proliferation; overexpressed in psoriatic patients mdpi.com

Inflammatory Bowel Disease (IBD)

This compound signaling plays a pivotal role in modulating innate and adaptive immunity in inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. frontiersin.orgresearchgate.netfrontiersin.org IBD is characterized by chronic inflammation of the gastrointestinal tract, often associated with altered interactions between the gut microbiota and the immune system, as well as mucosal barrier dysfunction. frontiersin.orgfrontiersin.orgaai.orgmdpi.com Extracellular this compound, produced from the hydrolysis of ATP by ectonucleotidases like CD39 and CD73, acts as a key mediator in halting inflammation and promoting immune tolerance. frontiersin.orgresearchgate.netfrontiersin.org

Elevated levels of extracellular this compound are present in inflamed tissues in IBD, initiating endogenous responses aimed at restoring tissue homeostasis and restraining inflammation. nih.govmdpi.com Studies in patients and animal models have highlighted the role of various this compound receptors in IBD. frontiersin.orgresearchgate.netfrontiersin.org Agonism or inhibition of A₂A, A₂B, and A₃ receptors are being explored for therapeutic potential. frontiersin.org

A₂A receptor signaling is often impaired in IBD. frontiersin.org In the colonic mucosa of patients with ulcerative colitis, A₂A receptor is post-transcriptionally downregulated, which limits the anti-inflammatory inhibition of the NF-κB signaling pathway. frontiersin.org The immunomodulatory role of A₂A receptor in inflammation is dependent on its effects on T-cells, with subset-specific expression levels. frontiersin.org Administration of A₂A receptor selective agonists has been shown to reduce intestinal mucosa inflammation by limiting leukocyte infiltration and pro-inflammatory cytokine release in murine models of IBD. frontiersin.orgfrontiersin.org

A₂B receptors also play a protective role in IBD. aai.org Mice with global or tissue-specific deletion of A₂B receptors experience increased severity of colitis. aai.org A₂B receptor activity on macrophages can promote alternative macrophage activation, which may be important in IBD. aai.org Netrin-1, an anti-inflammatory factor induced by hypoxia-inducible factor-1α (HIF-1α), interacts with A₂B receptors, dampening neutrophil infiltration into the intestinal mucosa. aai.org

A₃ receptors may also be involved. Studies have shown that electroacupuncture inhibits visceral pain in IBD mice by boosting A₂A, A₁, and A₃ receptor levels while inhibiting A₂B receptor in colon tissue. frontiersin.orgfrontiersin.org Administration of this compound deaminase inhibitors in murine models of chronic colitis resulted in beneficial effects through enhanced activation of A₂A and A₃ receptors. frontiersin.orgfrontiersin.org

Furthermore, this compound contributes to regulating intestinal epithelial barrier integrity in IBD. mdpi.com It has been suggested that this compound signaling through the A₂B receptor promotes mucus secretion and the restoration of the mucus layer. mdpi.com Reduced expression of the equilibrative nucleoside transporter 2 (ENT2) has been observed in IBD biopsies and murine colitis, which may lead to enhanced this compound accumulation and initiation of A₂B receptor signaling to alleviate intestinal epithelial damage and reduce barrier permeability. mdpi.com

Sepsis and Systemic Inflammatory Responses

This compound is a potent extracellular signaling molecule whose levels rapidly increase in sepsis and systemic inflammatory response syndrome (SIRS) due to increased breakdown of adenine (B156593) nucleotides in ischemic, injured, and inflamed tissues. nih.govnih.govimrpress.com Plasma this compound concentrations have been observed to rise significantly in patients with septic shock. nih.gov This increase is attributed to reduced activity of this compound deaminase and this compound kinase and increased activity of CD73. nih.gov

This compound signals through its receptors (A₁, A₂A, A₂B, and A₃) expressed on various immune cells, regulating the host's response to sepsis and inflammation. nih.govnih.govresearchgate.net this compound generally plays a role in attenuating inflammatory responses in SIRS. imrpress.com

The A₂A receptor is a promising target in sepsis pharmacotherapy due to its immunosuppressive effects. nih.govresearchgate.net Activation of the A₂A receptor inhibits the proliferation of T cells and the production of pro-inflammatory cytokines, while promoting the synthesis of anti-inflammatory cytokines, thereby suppressing the systemic response. nih.govresearchgate.net A₂A receptors are present on immune cells like lymphocytes, monocytes, macrophages, and dendritic cells, and their activation reduces inflammation severity and reperfusion injury. researchgate.net In macrophages, A₂A receptor activation inhibits the production of pro-inflammatory cytokines like TNF-α. nih.gov

The A₂B receptor also plays a role in regulating the inflammatory response in sepsis. nih.gov Studies in mice have shown that genetic deficiency of A₂B receptors increased mortality and was associated with increased levels of inflammatory cytokines and chemokines during polymicrobial sepsis. nih.govresearchgate.net This suggests that A₂B receptor activation may protect against sepsis-induced mortality by dampening excessive inflammation. nih.govresearchgate.net A₂B receptors contribute to suppressing TNF-α release from macrophages, particularly when A₂A receptor activity is not dominant. nih.gov A₂B receptors have also been implicated in enhancing IL-10 production from macrophages. nih.gov Furthermore, pharmacological inhibition of A₂B receptors has been shown to increase survival, enhance bacterial clearance, and decrease inflammation in murine sepsis models, suggesting that targeting A₂B receptors could improve macrophage function. aai.org

This compound also interacts with neutrophils in sepsis via its receptors. nih.gov Activation of this compound receptors on neutrophils can inhibit the release of pro-inflammatory mediators while boosting the release of anti-inflammatory mediators. nih.gov

Inhibiting this compound deaminase, an enzyme that metabolizes this compound, has been shown to modulate the systemic inflammatory response in endotoxemia and sepsis, attenuating pro-inflammatory cytokine responses and tissue damage in animal models. physiology.org This indicates that endogenous this compound is an important modulator of SIRS. physiology.org

Research Findings on this compound Receptors in Sepsis:

Receptor SubtypeCell TypeObserved Effect in Sepsis/InflammationSource
A₂AImmune cells (T cells, monocytes, macrophages, dendritic cells)Inhibits proliferation, decreases pro-inflammatory cytokines, increases anti-inflammatory cytokines, reduces inflammation severity nih.govresearchgate.net
A₂AMacrophagesInhibits TNF-α production nih.gov
A₂BImmune cellsDampens excessive inflammation, protects against mortality (in mice) nih.govresearchgate.net
A₂BMacrophagesContributes to suppressing TNF-α, enhances IL-10 production nih.gov
A₁, A₂A, A₂B, A₃NeutrophilsInhibits pro-inflammatory mediator release, boosts anti-inflammatory mediator release nih.gov

Acute and Chronic Organ Injury

This compound signaling plays a dual role in organ injury, often being protective in acute settings but contributing to pathology in chronic conditions. nih.govnih.gov In response to acute injury, particularly involving ischemia and hypoxia, extracellular this compound levels increase. nih.govnih.gov This acutely accumulated this compound is considered beneficial, involved in cellular and tissue adaptation, promoting anti-inflammatory and tissue-protective responses such as promoting vascular barrier function and wound healing. nih.govnih.gov Preclinical studies have shown that this compound signaling is beneficial in ischemic acute injury in various organs, including the lung, kidney, heart, gastrointestinal tract, and liver. nih.gov These protective responses are largely regulated by A₂A and A₂B receptor signaling pathways. nih.gov

However, if elevated this compound levels are sustained beyond the acute phase, such as in chronic disease states, they can become detrimental and contribute to disease progression. nih.govnih.gov Prolonged excess extracellular this compound has been implicated in promoting aberrant wound healing leading to fibrosis in multiple organs, including the lungs, liver, skin, kidney, heart, and penis. nih.govnih.gov These fibrotic responses are regulated by A₂A and A₂B signaling pathways. nih.gov

In chronic lung injury, hypoxia can potentiate this compound function, promoting the production of IL-6 and inducing the differentiation of fibroblasts to myofibroblasts by increasing A₂B receptor expression in human fibroblasts. frontiersin.org this compound deaminase-deficient mice, with high this compound levels, exhibit progressive pulmonary fibrosis. frontiersin.org

This compound signaling has also been implicated in the progression of tissue injury in sickle cell disease (SCD). nih.govnih.govresearchgate.net Elevated plasma this compound levels in SCD transgenic mice and humans have been associated with increased red blood cell sickling, hemolysis, and damage to multiple tissues, including the liver and lung. nih.govresearchgate.net This detrimental effect is mediated via activation of the A₂B receptor on erythrocytes. nih.govresearchgate.net

Impaired CD73-adenosine signaling has been linked to exacerbated organ damage in the context of infection and chronic kidney disease (CKD). dovepress.com Decreased CD73 function may contribute to severe infections and accelerated cytokine storm syndrome, leading to heightened mortality and organ damage in CKD after infection. dovepress.com

Data on this compound's Role in Organ Injury:

Injury TypePhaseObserved Effect of this compound SignalingInvolved Receptors (where specified)Affected Organs (where specified)Source
IschemicAcuteBeneficial, anti-inflammatory, tissue-protective, promotes vascular barrier function, wound healingA₂A, A₂BLung, kidney, heart, GI tract, liver nih.govnih.gov
VariousChronicDetrimental, promotes fibrosisA₂A, A₂BLungs, liver, skin, kidney, heart, penis nih.govnih.gov
HypoxiaChronicPromotes IL-6 production, fibroblast differentiation to myofibroblastsA₂BLungs frontiersin.org
SCDChronicPromotes red blood cell sickling, hemolysis, tissue damageA₂BLiver, lung, spleen nih.govresearchgate.net
Infection/CKDAcute/ChronicImpaired signaling linked to exacerbated organ damageCD73-adenosine pathwayVarious dovepress.com

Cancer Biology and Tumor Microenvironment

This compound is present at high concentrations in the tumor microenvironment (TME) of most solid tumors, often 10 to 20 times higher than in normal tissues. nih.govfrontiersin.org This elevation is largely attributed to the release of ATP from stressed or dying cells and its subsequent hydrolysis by ectonucleotidases like CD39 and CD73, which are often upregulated in the TME. nih.govbmj.commdpi.com Hypoxia, a common feature of solid tumors, is a significant factor contributing to increased intratumoral this compound levels. frontiersin.orgoaepublish.comnih.gov The high levels of this compound in the TME play a critical role in promoting tumor progression and facilitating immune escape. nih.govfrontiersin.org

Role in Tumor Growth and Progression

This compound mediates pro-tumor activities by directly influencing tumor cells and modulating the surrounding microenvironment. It can induce tumor cell proliferation, migration, and invasion. nih.govfrontiersin.org Studies have shown that adding this compound to tumor cell cultures can enhance proliferation, an effect potentially mediated by A₂A or other this compound receptors. frontiersin.org The A₂B receptor (A₂BR) has been particularly implicated in promoting tumor cell proliferation and the growth of solid tumors. mdpi.com Activation of A₂BR on tumor cells can enhance their metastatic capability. mdpi.com

Modulation of Anti-Tumor Immunity

This compound is a potent immunosuppressive metabolite within the TME, significantly dampening anti-tumor immune responses. nih.govbmj.comoaepublish.com this compound receptors, particularly A₂A and A₂B receptors, are broadly expressed on various tumor-infiltrating immune cells, including effector T cells (CD4⁺ and CD8⁺), natural killer (NK) cells, dendritic cells (DCs), and suppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govmdpi.com

Activation of A₂A receptors (A₂AR) on immune cells potently suppresses their function. bmj.commdpi.com For instance, A₂AR signaling on CD8⁺ T cells can lead to their functional exhaustion in the TME. nih.gov A₂AR-mediated increases in cyclic AMP (cAMP) are associated with reduced production of interferon-gamma (IFN-γ) and granzyme B in CD8⁺ T cells. cancerbiomed.org Blocking A₂AR can enhance the anti-tumor activity of tumor-infiltrating lymphocytes and NK cells. frontiersin.org Similarly, A₂BR activation contributes to immunosuppression, and its blockade has been shown to enhance anti-tumor immune responses, partly by reducing MDSC differentiation. mdpi.comoaepublish.com

This compound negatively regulates the antigen presentation process of DCs, leading to decreased CD4⁺ T cell priming and anti-tumor immune responses. nih.gov Conversely, blocking A₂AR can enhance the antigen presentation capacity of certain DC subsets. nih.gov Tumor-produced this compound also inhibits NK cell activity and cytokine production, protecting tumor cells from immune cell killing. cancerbiomed.org A₂AR acts as a checkpoint limiting NK cell maturation, and targeting A₂AR on NK cells can delay tumor growth. cancerbiomed.org

Contribution to Immunosuppressive Tumor Microenvironment

High levels of this compound in the TME contribute significantly to the establishment of an immunosuppressive environment. bmj.comfrontiersin.orgfrontiersin.org this compound enhances the immunoregulatory activity of Tregs, leading to a stronger inactivation of the anti-tumor immune response. frontiersin.org CD39⁺CD73⁺ Tregs are found in the TME and facilitate this compound production, which, along with PGE₂, promotes immunosuppression in several solid tumors. nih.gov this compound-A₂AR signaling promotes the induction of Foxp3⁺Treg cells from CD4⁺Foxp3⁻ T cells, suppressing effector T cell-mediated anti-tumor responses and promoting tumor progression. nih.gov Tumor-derived this compound can also recruit CD4⁺ Treg cells to the TME. nih.gov

This compound also influences tumor-associated macrophages (TAMs), promoting their polarization towards an M2-like phenotype through A₁/A₂A/A₂B receptors. cancerbiomed.org This M2-like phenotype is associated with the upregulation of arginase-1 (ARG-1) and downregulation of inducible nitric oxide synthase (iNOS) expression, contributing to a suppressive environment. cancerbiomed.org this compound-rich TME promotes monocyte migration into tumor sites, increasing TAM accumulation. cancerbiomed.org

The binding of this compound to A₂AR and A₂BR on different types of immune and stromal cells can silence them or change them into "tumor-protecting" cells. arcusbio.com These silenced immune cells are unable to find and destroy cancer cells, while tumor-protective cells support cancer growth. arcusbio.com

Impact on Tumor Angiogenesis and Metastasis

This compound plays an important role in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.comnih.govfrontiersin.orgnih.gov this compound signaling can promote angiogenic responses via all four AR subtypes, with endothelial cells expressing high levels of the A₂BR, suggesting its critical role in this process. mdpi.com A₂BR stimulation promotes the production of angiogenic cytokines by mast cells and dendritic cells. mdpi.com this compound seems to stimulate the synthesis of vascular endothelial growth factor (VEGF) and the proliferation of vascular endothelial cells. nih.gov A₂AR also promotes angiogenesis in certain cancers. mdpi.com

This compound and CD73 expression may play a role in the metastasis of cancer cells. frontiersin.org Addition of this compound to tumor cell cultures can increase tumor cell adhesion and migration, an effect that may be mediated by the this compound-A₂AR system. frontiersin.org A₂BR activation plays a critical role in cell motility and migration, key steps in the metastatic process. mdpi.com this compound binding to A₂BR on tumor cells has been found to enhance their metastatic capability. mdpi.com Studies have shown that targeting the this compound-generating enzyme CD73 inhibits tumor growth and significantly delays the development of spontaneous lung metastasis in mice. oaepublish.com

Metabolic Disorders

The this compound system plays a crucial role in regulating peripheral metabolism, including glucose homeostasis, insulin (B600854) sensitivity, fat beta-oxidation, and lipolysis in adipose tissue. mdpi.comreachmd.com this compound exerts these effects through its receptors, which are distributed in metabolic tissues like the liver, pancreas, muscle, and adipose tissue. nih.govmdpi.comreachmd.com

Diabetes Mellitus and Insulin Resistance

Accumulating evidence highlights a critical role for the this compound system in the regulation of glucose homeostasis and the pathophysiology of both type 1 and type 2 diabetes mellitus. nih.gov this compound signaling affects insulin secretion and contributes to the regulation of β-cell homeostasis and activity by controlling their proliferation, regeneration, and survival in inflammatory microenvironments. nih.gov

In the pancreas, this compound's effects on insulin and glucagon (B607659) secretion are complex and receptor-dependent. This compound, through A₁ receptors, can inhibit insulin secretion, while at higher concentrations and via A₂AR activation, it can increase insulin secretion. mdpi.com In pancreatic alpha-cells, lower concentrations of this compound increase glucagon release through A₂AR. mdpi.com These findings suggest that the this compound system is a key player in pancreatic function and the pathophysiology of diabetes. mdpi.com

This compound is also emerging as a major regulator of insulin responsiveness by controlling insulin signaling in adipose tissue, muscle, and liver. nih.gov It can indirectly mediate effects on inflammatory and immune cells in these tissues, which are relevant to insulin resistance. nih.gov Under physiological conditions, this compound contributes to glucose homeostasis by counteracting insulin action in the liver, increasing hepatic glucose output through glycogenolysis and gluconeogenesis. mdpi.com Studies using isolated hepatocytes indicate that this compound promotes glycogenolysis primarily via A₁R activation, while gluconeogenesis is predominantly regulated by A₂AR activation. mdpi.com

However, under inflammatory or insulin-resistant states, A₂BR signaling can promote gluconeogenesis. mdpi.com Studies in mouse models of type 2 diabetes have shown that treatment with a nonselective this compound receptor agonist increased fasting blood glucose and slowed glucose disposal, responses inhibited by A₂BR deletion or blockade. nih.gov Selective blockade of A₂BR in diabetic mice reduced liver glucose production and increased glucose utilization in skeletal muscle and brown adipose tissue, suggesting that endogenous this compound levels in diabetic animals are sufficient to activate A₂BR and contribute to insulin resistance. nih.govmdpi.com

Increased this compound deaminase (ADA) activity has been observed in metabolic diseases such as type 2 diabetes and metabolic syndrome. ecronicon.net Increased ADA activity in type 2 diabetes may reflect alterations in insulin action, as insulin seems to modulate ADA activity in these patients, suggesting a positive correlation between ADA levels and insulin. ecronicon.net Since this compound increases glucose uptake, increased ADA levels in type 2 diabetes would decrease this compound levels, potentially favoring insulin resistance. ecronicon.net

The A₂B receptor appears to have a protective function in both glucose and lipid homeostasis, and its activation could be a promising therapeutic strategy for improving insulin sensitivity and reducing hepatic steatosis in metabolic disorders, including diabetes and obesity-related liver dysfunction. mdpi.com

Here is a table summarizing some of the research findings discussed:

AreaEffect of this compound SignalingReceptor(s) InvolvedKey FindingsSource
Tumor ProliferationPromotes tumor cell proliferation and growth. mdpi.comnih.govfrontiersin.orgA₂A, A₂B mdpi.comfrontiersin.orgAddition of this compound to tumor cell culture enhances proliferation. frontiersin.org A₂BR activation promotes tumor proliferation and solid tumor growth. mdpi.com mdpi.comfrontiersin.org
Anti-Tumor ImmunityDampens anti-tumor immune responses. nih.govbmj.comoaepublish.com Suppresses function of effector T cells, NK cells, DCs. nih.govmdpi.comcancerbiomed.orgA₂A, A₂B nih.govbmj.comoaepublish.comA₂AR signaling leads to CD8⁺ T cell exhaustion. nih.gov A₂AR-mediated cAMP increase reduces IFN-γ and granzyme B production in CD8⁺ T cells. cancerbiomed.org Blocking A₂AR/A₂BR enhances anti-tumor immunity. mdpi.comoaepublish.comfrontiersin.org nih.govmdpi.comoaepublish.comcancerbiomed.orgfrontiersin.org
ImmunosuppressionEnhances immunoregulatory activity of Tregs and promotes M2 polarization of TAMs. frontiersin.orgcancerbiomed.orgA₂A, A₂B nih.govcancerbiomed.orgThis compound enhances Treg activity. frontiersin.org A₂AR signaling promotes Treg induction. nih.gov this compound promotes M2 TAM polarization via A₁/A₂A/A₂B receptors. cancerbiomed.org nih.govfrontiersin.orgcancerbiomed.org
AngiogenesisPromotes formation of new blood vessels in tumors. mdpi.comnih.govfrontiersin.orgnih.govAll subtypes, esp. A₂B mdpi.comPromotes angiogenic responses via all AR subtypes. mdpi.com A₂BR highly expressed on endothelial cells and promotes angiogenic cytokine production. mdpi.com Stimulates VEGF synthesis and endothelial cell proliferation. nih.gov mdpi.comnih.gov
MetastasisIncreases tumor cell adhesion, migration, and metastatic capability. mdpi.comfrontiersin.orgA₂A, A₂B mdpi.comfrontiersin.orgThis compound increases tumor cell adhesion and migration. frontiersin.org A₂BR activation critical for cell motility and migration, enhances metastatic capability. mdpi.com mdpi.comfrontiersin.org
Insulin SecretionComplex effects: inhibits via A₁, increases via A₂A. mdpi.com Increases glucagon via A₂A. mdpi.comA₁, A₂A mdpi.comA₁R activation inhibits insulin secretion. mdpi.com A₂AR activation increases insulin secretion and glucagon release. mdpi.com mdpi.com
Glucose HomeostasisCounteracts insulin action in the liver, increases hepatic glucose output. mdpi.com Promotes gluconeogenesis in insulin resistance. mdpi.comA₁, A₂A, A₂B mdpi.comPromotes glycogenolysis via A₁R. mdpi.com Regulates gluconeogenesis via A₂AR. mdpi.com A₂BR promotes gluconeogenesis in inflammatory/insulin-resistant states. mdpi.com mdpi.com
Insulin ResistanceContributes to insulin resistance. nih.govA₂B nih.govmdpi.comA₂BR activation contributes to insulin resistance. nih.gov Selective A₂BR blockade reduces liver glucose production and increases glucose utilization in skeletal muscle and brown adipose tissue in diabetic mice. nih.govmdpi.com nih.govmdpi.com
This compound MetabolismIncreased ADA activity in T2DM. ecronicon.netN/AIncreased ADA activity in T2DM may correlate with insulin action and contribute to decreased this compound levels, potentially favoring insulin resistance. ecronicon.net ecronicon.net

Methodologies and Research Approaches in Adenosine Studies

Pharmacological Modulation of Adenosine (B11128) Pathways

Pharmacological strategies focus on developing and applying compounds that interact with components of the this compound system, including its receptors, metabolic enzymes, and transporters.

Development and Application of Selective this compound Receptor Agonists

Selective this compound receptor agonists are compounds designed to activate specific this compound receptor subtypes (A₁, A₂A, A₂B, and A₃). Medicinal chemistry approaches have been extensively applied to create selective agonists for each of the four this compound receptor subtypes. nih.gov The availability of these selective ligands has been instrumental in facilitating research into the therapeutic applications of modulating this compound receptors and has, in some cases, led to the identification of clinical candidates. nih.gov

This compound itself is utilized as a therapeutic agent for conditions such as supraventricular paroxysmal tachycardia and arrhythmias, and as a vasodilatory agent in cardiac imaging. tandfonline.com Synthetic this compound agonists that are both selective and potent generally exhibit a longer-lasting effect compared to this compound. e-century.us For instance, regadenoson (B1679255), an A₂A agonist, is used for diagnostic purposes in myocardial perfusion imaging. nih.gove-century.us Other selective agonists, such as capadenoson (B1668272) and tecadenoson (B1681251) (A₁ agonists), apadenoson (B1667557) and binodenoson (B1667088) (A₂A agonists), and CF101 and CF102 (A₃ agonists), have been or are currently being investigated in clinical trials for a range of indications, including cardiovascular diseases, pain, inflammatory diseases, and cancer. nih.govtandfonline.com

However, challenges in developing this compound receptor agonists include potential side effects due to the widespread distribution of this compound receptors, low brain penetration for targeting central nervous system diseases, short half-lives of some compounds, and potential issues like receptor desensitization or low receptor density in target tissues. tandfonline.com Prodrug approaches have been developed to potentially improve bioavailability, reduce side effects, or achieve site-selective effects. nih.gov

Development and Application of Selective this compound Receptor Antagonists

Selective this compound receptor antagonists are compounds that block the activity of specific this compound receptor subtypes. Similar to agonists, medicinal chemistry has been crucial in developing selective antagonists for each of the four this compound receptor subtypes. nih.gov These selective antagonists serve as valuable research tools and have also entered clinical development. nih.gov

A₂A this compound receptor antagonists have shown promise as potential treatments for Parkinson's disease, dementias, ischemias, and pain. uni-stuttgart.de For example, preladenant, an A₂A antagonist, was investigated for the treatment of Parkinson's disease. nih.gov Potent and selective A₂A antagonists, including xanthine (B1682287) derivatives like KF17837, have been developed. uni-stuttgart.de A challenge in the development of some potent and selective A₂A antagonists has been their low water solubility, which can limit their utility in in vivo studies. uni-stuttgart.de Water-soluble prodrugs, such as MSX-3 (a phosphate (B84403) prodrug of MSX-2), have been developed to overcome this issue, demonstrating rapid cleavage in vivo to release the active compound. uni-stuttgart.de

Selective antagonists for other this compound receptor subtypes, such as the A₁ receptor, have also been developed and applied in research. researchgate.netacs.org Fluorescent antagonists, based on scaffolds like 8-functionalized bicyclo[2.2.2]octylxanthine and 3-functionalized 8-(adamant-1-yl) xanthine, have been developed for studying the human A₁ receptor in living cells, allowing for the quantification of ligand binding parameters and visualization of receptor distribution. researchgate.netacs.org Highly potent and selective fluorescent antagonists for the human A₃ receptor, based on the 1,2,4-triazolo[4,3-a]quinoxalin-1-one scaffold, have also been reported as tools for studying A₃AR distribution and organization. acs.org

Investigation of Allosteric Modulators (Positive and Negative)

Allosteric modulators bind to a site on the this compound receptor distinct from the orthosteric (this compound-binding) site and influence the receptor's response to orthosteric ligands. rsc.orgfrontiersin.orgnih.govnih.gov Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of an endogenous agonist, while negative allosteric modulators (NAMs) attenuate it. rsc.orgfrontiersin.orgnih.govnih.gov

Research into allosteric modulators of this compound receptors is driven by the potential to "tailor" receptor activity with greater tissue and disease specificity compared to orthosteric ligands, potentially leading to fewer side effects. rsc.orgfrontiersin.org Structure-activity relationships of PAMs acting at A₁ or A₃ this compound receptors have been explored. rsc.org Classes of compounds like benzoylthiophenes and related heterocycles have provided numerous A₁AR PAMs being investigated for conditions such as chronic pain. rsc.org Bitopic PAM-agonists of the A₁AR have also been designed. rsc.org For the A₃AR, PAMs have been identified from classes of substituted heterocycles, including 3-(2-pyridinyl)isoquinolines, 2,4-disubstituted quinolines, and 1H-imidazo-[4,5-c]quinolin-4-amines. rsc.org Site-directed mutagenesis studies have been used to probe the binding sites of these PAMs. rsc.org

NAMs have also been reported for this compound receptors. rsc.org Some amiloride (B1667095) analogs have been reported to act as A₁R NAMs, affecting the dissociation rate of antagonists. frontiersin.org Allosteric modulation offers the advantage of exerting effects only where and when the orthosteric ligand (this compound) is released, allowing for fine-tuning of this compound activity based on its spatiotemporal distribution. nih.govnih.gov This probe-dependency of allosteric modulation, where the receptor's response varies based on the orthosteric ligand, is an important consideration in their study. mdpi.com

Enzyme Inhibitors Targeting this compound Metabolism (e.g., ADK, ADA, CD73, CD39 Inhibitors)

The levels of extracellular and intracellular this compound are tightly regulated by enzymes involved in its metabolism. Inhibitors targeting these enzymes represent another pharmacological approach to modulating this compound signaling. Key enzymes include this compound kinase (ADK), this compound deaminase (ADA), CD73 (ecto-5'-nucleotidase), and CD39 (ectonucleoside triphosphate diphosphohydrolase 1). frontiersin.orgresearchgate.netnih.govunil.ch

CD39 and CD73 are ectonucleotidases that play a primary role in the production of extracellular this compound, particularly in contexts like the tumor microenvironment, by sequentially hydrolyzing extracellular ATP and ADP to AMP, and then AMP to this compound. frontiersin.orgresearchgate.netunil.chthno.org Inhibitors targeting CD39 and CD73 aim to reduce immunosuppressive this compound accumulation and, in the case of CD39 inhibition, increase pro-inflammatory ATP levels. researchgate.netthno.org Numerous small-molecule inhibitors and monoclonal antibodies targeting CD39 and CD73 are under investigation, including in clinical trials, for applications such as cancer immunotherapy. frontiersin.orgresearchgate.netthno.org Examples include the CD39 inhibitor ESoo2033 and the CD73 inhibitor AB680. thno.org Antibodies targeting CD39 (e.g., IPH5201) and CD73 (e.g., IPH5301) are being explored to block the hydrolysis of immunogenic ATP into immunosuppressive this compound. frontiersin.orgthno.org Research findings suggest that concurrent inhibition of CD73 and CD39 can augment antitumor efficacy in preclinical models. researchgate.net

Intracellular this compound levels are regulated by ADK, which phosphorylates this compound to AMP, and ADA, which converts this compound to inosine (B1671953). frontiersin.orgnih.govunil.ch ADK is considered a primary regulator of this compound levels under physiological conditions due to its high affinity for this compound. nih.gov Targeting enzymes that decrease this compound levels, such as ADA and ADK, can potentially prevent the activation of this compound receptors and enhance therapeutic outcomes, particularly in cancer immunotherapy. nih.gov Research also explores the role of ADK and ADA in specific disease contexts, such as the association between a nuclear ADK isoform and DNA methylation. nih.gov

Nucleoside Transporter Inhibitors

Nucleoside transporters, specifically equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), regulate the movement of this compound across cell membranes, influencing both intracellular and extracellular concentrations. nih.govunil.chpatsnap.comahajournals.org Inhibitors targeting these transporters can modulate this compound levels in specific compartments.

Equilibrative nucleoside transporter 1 (ENT1) is a major regulator of extracellular this compound concentrations, particularly in the brain and heart. ahajournals.orgaacrjournals.orgfrontiersin.org ENT1 inhibitors block the uptake of this compound into cells, leading to increased extracellular this compound levels. patsnap.comaacrjournals.org This mechanism is being investigated for potential therapeutic applications, including anti-inflammatory responses, neuroprotection, and enhancing antitumor immunity. patsnap.comaacrjournals.org Research has shown that blocking or deleting host ENT1 can enhance CD8+ T-cell-dependent antitumor responses. aacrjournals.org ENT1 inhibitors like JMF1907 and J4 have demonstrated anti-epileptic effects in animal models, potentially by inhibiting glutamatergic transmission. frontiersin.org

Equilibrative nucleoside transporter 2 (ENT2) is also involved in nucleoside transport and is ubiquitously expressed. patsnap.com ENT2 inhibitors can also influence intracellular and extracellular nucleoside concentrations, including this compound. patsnap.com Equilibrative nucleoside transporter 4 (ENT4), found abundantly in the heart, exhibits a pH-dependent this compound transport activity optimal at acidic pH, suggesting a role in regulating this compound under ischemic conditions. ahajournals.org While classical ENT inhibitors like dipyridamole (B1670753) and dilazep (B1670637) weakly inhibit ENT4-mediated this compound transport, research continues to explore the specific roles and inhibitors of different nucleoside transporters in modulating this compound levels. ahajournals.org

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are essential for understanding the expression, function, and regulation of this compound receptors, metabolic enzymes, and transporters at a fundamental level.

These techniques include approaches such as gene knockout (KO) studies, which involve the deletion or inactivation of specific genes encoding this compound system components to study their physiological roles. e-century.usahajournals.org For example, this compound deaminase-deficient mice have been used to investigate the role of elevated this compound in conditions like preeclampsia. ahajournals.org Genetic deletion of CD73 has also been employed to study its contribution to elevated placental this compound and preeclampsia features. ahajournals.org

Molecular cloning techniques are used to isolate and characterize the genes encoding this compound receptors and other related proteins. tandfonline.comnii.ac.jp This allows for the study of their structure, function, and regulation. Techniques like site-directed mutagenesis are used to investigate the role of specific amino acid residues in receptor binding and function, including the binding sites of allosteric modulators. rsc.org

Molecular biology methods are also applied to study the expression levels of this compound system components in different tissues and under various conditions. Techniques such as quantitative PCR, Western blotting, and immunohistochemistry are used to measure mRNA and protein levels. ahajournals.orgfrontiersin.org For instance, immunohistochemical studies have been used to examine where elevated placental this compound-mediated DNA hypomethylation occurs. ahajournals.org

Fluorescent ligands and microscopy techniques, such as confocal imaging and total internal reflection fluorescence (TIRF) microscopy, are employed to visualize the distribution and dynamics of this compound receptors in living cells. researchgate.netacs.orgacs.org This provides insights into receptor localization and trafficking.

Studies also delve into the molecular mechanisms of cellular signal transduction mediated by this compound receptors, utilizing techniques to analyze downstream signaling pathways, such as the regulation of cAMP production or protein phosphorylation. nii.ac.jpmdpi.com For example, research has investigated how A₂A AR activation suppresses the phosphorylation of ERK triggered by T cell receptor activation. mdpi.com

Furthermore, genetic and molecular approaches are used to investigate the regulation of enzymes involved in this compound metabolism, such as AMP deaminase (AMPD1), and their impact on metabolic pathways. frontiersin.org Techniques to study protein localization, such as transfecting cells with fluorescently tagged proteins and using confocal microscopy, are also employed. frontiersin.org

The use of advanced techniques like GRAB sensors allows for the real-time detection of this compound release, providing insights into the dynamics of this compound signaling in specific cellular compartments. pnas.org Combining pharmacological interventions with genetic manipulations, such as using ENT inhibitors in ENT knockout mice, helps to dissect the contributions of specific transporters to this compound regulation. pnas.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6097
Regadenoson219191
Capadenoson11638334
Tecadenoson10006812
Apadenoson135401307
Binodenoson160007
Preladenant11281136
CF101119052
CF102135401308
MSX-210006812
MSX-3Not readily available (prodrug of MSX-2)
Dipyridamole3108
Dilazep3027
NBTI (Nitrobenzylthioinosine)4491
JMF1907Not readily available
J4Not readily available
ESoo2033Not readily available
AB680Not readily available
IPH5201Not readily available (antibody)
IPH5301Not readily available (antibody)
KF178375280938
Amiloride1954
LUF6000135401309
LUF6096135401310
MIPS521Not readily available
BnOCPA135401311
CPA442058
NECA23718
UK-432097135401312
IB-MECA119052
T-62Not readily available
SCH-202676135401313
DPCPX3086
R-PIA135401314
BS-DMPXNot readily available
DMPX3085
MRA470Not readily available
CTS21680Not readily available
ATL-146e135401315
CVT3146135401316
AMP6030
ADP6022
ATP5950
Inosine6020
GMP702
IMP767
ADA105
ADK124
CD73947
CD39946
ENT126517
ENT210233
ENT4112919
CNT265134
CNT310234
AMPD1263
SAH439186
AHCY100
SAM3475
Glutamate (B1630785)6106
CAMP6076
ERK5594
IL-23558
IFN-γ3459
TNF-α7124
CXCL106373
Granzyme B2995
PD-15133
PD-L129126
CTLA-41493
IDO-13620
D₁ receptor1812
D₂ receptor1813
mGluR52915
Ivermectin6321420
Tanshinone IIA sulfonate135401317
BPTUNot readily available
CPA442058
NECA23718

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the scope of the requested sections (methodologies and approaches, not clinical trial results with detailed efficacy/safety). However, some affinity data for ligands were mentioned. Here's an example of how a table could be structured if more comprehensive data were available:

Example Table: this compound Receptor Ligand Affinities (Illustrative)

Compound NameTarget ReceptorAffinity (Ki or KD)SpeciesAssay Type
MSX-2A₂A8 nM (KD)RatRadioligand Binding uni-stuttgart.de
ATL-146eA₂A500x more potent than this compoundAnimal StudiesVasodilation medscape.org
Compound 19 (A₃AR fluorescent antagonist)A₃A9.36 ± 0.12 pKDHumanBinding acs.org

Example Table: Enzyme Inhibitors Under Investigation (Illustrative)

Inhibitor NameTarget EnzymeType (Small Molecule/Antibody)Research Focus
ESoo2033CD39Small MoleculeCancer Immunotherapy thno.org
AB680CD73Small MoleculeCancer Immunotherapy thno.org
IPH5201CD39AntibodyCancer Immunotherapy frontiersin.orgthno.org
IPH5301CD73AntibodyCancer Immunotherapy frontiersin.orgthno.org
JMF1907ENT1Small MoleculeEpilepsy frontiersin.org
J4ENT1Small MoleculeEpilepsy frontiersin.org

(Note: This table is illustrative and based on the mentioned inhibitors and their targets. Detailed research findings would be needed for a comprehensive interactive table.)

Gene Expression Analysis (Quantitative RT-PCR, In Situ Hybridization)

Analyzing the expression levels of this compound receptors and related enzymes provides crucial information about their transcriptional regulation and distribution. Quantitative reverse transcription polymerase chain reaction (RT-PCR) is a widely used technique to quantify mRNA levels of specific this compound receptor subtypes or enzymes involved in this compound metabolism. This method allows for the comparison of gene expression in different tissues, cell types, or under various experimental conditions. For example, quantitative RT-PCR has been used to assess the expression of this compound receptor subtypes in transfected cell lines and to investigate the differential expression of this compound receptors in malignant versus normal human prostate tissues. ersnet.orgnih.gov Studies have shown varying expression levels of this compound receptor transcripts, with A2B receptors being predominantly expressed in certain tumor tissues. nih.gov In situ hybridization is another powerful technique that allows for the spatial localization of specific mRNA transcripts within tissue sections. acs.orgresearchgate.netoup.com This method provides detailed information about which cells or regions within a tissue express a particular this compound receptor or enzyme. For instance, in situ hybridization has been used to localize this compound A1 receptor mRNA in nodose ganglia and to assess the expression of this compound-metabolizing enzymes like this compound kinase (ADK) and this compound deaminase (ADA), as well as the this compound-producing enzyme CD73, in brain tissues. researchgate.netphysiology.orgresearchgate.net These studies can reveal the cellular sources of this compound and the distribution of its receptors, contributing to a better understanding of this compound's localized actions.

Protein Expression and Localization Studies (Immunocytochemistry, Receptor Autoradiography)

Beyond mRNA levels, determining the actual protein expression and cellular localization of this compound receptors is essential for understanding their function. Immunocytochemistry utilizes antibodies that specifically bind to this compound receptors or related proteins, allowing for their visualization within cells and tissues. This technique helps to determine the distribution of receptors at a cellular and subcellular level. For example, immunocytochemistry has been used to show the co-localization of this compound A2A and dopamine (B1211576) D2 receptors in cell membranes and striatal neurons. mdpi.com It has also been employed to identify this compound A1 receptors on cardiac vagal afferent neurons. physiology.org Furthermore, immunocytochemistry has been used to localize this compound immunoreactivity itself in discrete neuronal cell groups in the rat brain, supporting a potential neurotransmitter or neuromodulatory role for this compound. jneurosci.org Receptor autoradiography is a technique used to visualize and quantify the binding sites of radiolabeled ligands that bind specifically to this compound receptors in tissue sections. nih.govjneurosci.orgfz-juelich.dedntb.gov.ua This method provides information about the density and distribution of functional receptors. For instance, in vitro light microscopic autoradiography has been used to localize this compound A1 receptor binding sites in rat brain, revealing high densities in areas such as the cerebellum, hippocampus, and thalamic nuclei. nih.govjneurosci.org Autoradiography with specific radioligands for different this compound receptor subtypes allows for the mapping of their distribution in various tissues, providing insights into where this compound is likely to exert its effects. physiology.orgfz-juelich.dedntb.gov.ua Studies combining autoradiography with histological staining can further refine the localization of receptors to specific brain nuclei or cell types. fz-juelich.de

Gene Editing Approaches (e.g., CRISPR/Cas9 in this compound-related Genes)

Advanced gene editing technologies, such as CRISPR/Cas9, offer precise tools to manipulate genes involved in this compound signaling. CRISPR/Cas9 can be used to create targeted gene deletions (knockouts), introduce specific mutations, or insert new genetic material into this compound-related genes. frontiersin.org This allows for the creation of novel cellular or animal models with specific alterations in this compound receptor expression or function. For example, CRISPR/Cas9-mediated deletion of the this compound A2A receptor has been shown to enhance the efficacy of CAR T cells in preclinical studies, highlighting the potential of this approach in cancer immunotherapy. synthego.comresearchgate.netresearchgate.net Gene editing can provide a more precise way to study the consequences of altering specific components of the this compound system compared to traditional genetic manipulation methods. creative-biogene.com Base editing, a variant of CRISPR/Cas9, allows for targeted single-base modifications in DNA or RNA, offering even finer control over genetic alterations in this compound-related genes. frontiersin.org

Biochemical and Cellular Assays

Investigating the functional consequences of this compound binding to its receptors requires a variety of biochemical and cellular assays that can measure receptor activity and downstream signaling events.

Receptor Binding Assays

Receptor binding assays are fundamental for characterizing the interaction between this compound or its analogs and this compound receptors. These assays typically involve incubating cell membranes or tissue sections containing this compound receptors with a radiolabeled ligand that binds specifically to the receptor. dntb.gov.uarevvity.comacs.org Saturation binding assays are used to determine the total number of binding sites (Bmax) and the affinity of the ligand for the receptor (Kd). fz-juelich.derevvity.com Competition binding assays are used to determine the affinity (Ki) of unlabeled compounds, such as potential drug candidates, for the receptor by measuring their ability to displace the binding of the radiolabeled ligand. fz-juelich.derevvity.comacs.org These assays are crucial for pharmacological profiling of compounds and understanding their potency and selectivity for different this compound receptor subtypes. For example, radioreceptor assays have been used to examine this compound A1 and A2A receptor expression in nodose ganglia. physiology.org Studies have also utilized tritiated ligands like [3H]cyclohexylthis compound and [3H]DPCPX to characterize this compound A1 receptors in brain membranes and tissue sections. jneurosci.orgfz-juelich.dedntb.gov.ua Novel techniques like NanoBRET saturation and inhibition binding assays are also employed to evaluate the binding properties of ligands to this compound receptors in living cells. acs.org

Second Messenger Quantification (cAMP, Inositol (B14025) Phosphates)

This compound receptors are G protein-coupled receptors that modulate intracellular signaling pathways, often through the regulation of second messengers. Quantification of these second messengers provides a measure of receptor activity. This compound A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govspandidos-publications.com this compound A2A and A2B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP levels. nih.govspandidos-publications.com Assays to measure cAMP levels, such as enzyme immunoassays or fluorescence-based assays, are commonly used to assess the functional activity of this compound receptors. biomedpharmajournal.orgjapsonline.comcalixar.com For instance, studies have shown that activation of this compound A2B receptors increases NR4A mRNA gene expression level using qRT-PCR, and this effect is accompanied by cAMP accumulations. biomedpharmajournal.org Some this compound receptors, particularly A2B and A3, can also couple to Gq proteins, leading to the activation of phospholipase C and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). japsonline.comjove.combio-rad.comwikipedia.org IP3 then triggers the release of calcium from intracellular stores. japsonline.comjove.combio-rad.comwikipedia.org Assays to quantify inositol phosphates or intracellular calcium levels can therefore be used to investigate signaling through these pathways. japsonline.comjove.com These second messenger assays are vital for understanding the downstream effects of this compound receptor activation and the specific signaling cascades involved.

Kinase Activity Assays and Signaling Pathway Profiling

Kinase activity assays and signaling pathway profiling are crucial for understanding how this compound influences cellular processes by modulating protein phosphorylation. Protein kinases are enzymes that transfer phosphate groups, often from ATP, to substrates, thereby altering their activity, localization, or interactions with other proteins. Dysfunctions in protein kinases are implicated in numerous diseases, including cancer. dkfz.de

Kinase activity profiling can be performed using various techniques, including peptide substrate microarrays, which directly measure protein kinase activity in cellular and tissue lysates. dkfz.de This approach can help identify signaling pathways involved in specific biological processes and phenotypes. dkfz.de Non-radioactive methods utilizing fluorescent or luminescent peptide substrates are also gaining popularity for studying kinase activity in more natural environments, such as cell lysates and live cells. researchgate.net Radiometric assays, while traditional, are still considered a "gold standard" due to their sensitivity and reliability. researchgate.net High-throughput screening (HTS) assays, employing technologies like fluorescence intensity, fluorescence polarization, and luminescence, enable large-scale screening of compound libraries to identify inhibitors of specific kinase targets. researchgate.net

Studies have investigated this compound's impact on key signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), phosphoinositide 3-kinase (PI3K)/Akt, and Jun N-terminal kinase (JNK) pathways. For instance, this compound, acting via A2B receptors, has been shown to inhibit human coronary artery smooth muscle cell proliferation by reducing the phosphorylation (activation) of ERK and Akt. ahajournals.org This inhibition converges on cyclin D, a key regulator of the cell cycle. ahajournals.org this compound can also activate ERK1/2, JNK, and PI3K/Akt pathways in cultured coronary artery smooth muscle cells, primarily mediated by the A1 receptor. ahajournals.org

Cell Culture Models (Primary Cells, Transfected Cell Lines)

Cell culture models, including primary cells and transfected cell lines, are widely used to investigate the cellular mechanisms of this compound action. These models allow for controlled studies of this compound's effects on various cellular processes. researchgate.net

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. However, they can be challenging to obtain and maintain, and transfection efficiency can be low in some primary cell types, such as primary midbrain neurons. scielo.br Despite these challenges, primary cultures of cells like mouse primary spinal cord cultures and human fetal adrenal cells have been valuable in studying this compound-related processes, including neurodegeneration and steroidogenesis. scielo.brjst.go.jp

Transfected cell lines, engineered to overexpress or underexpress specific proteins like this compound receptors or enzymes involved in this compound metabolism, are powerful tools for dissecting the roles of these components. For example, HEK-293 cell lines stably overexpressing S-adenosylhomocysteine hydrolase (AdoHcyase), an enzyme involved in this compound metabolism, have been used to study the link between AdoHcyase activity, this compound levels, and apoptosis. researchgate.net Studies using transfected cell lines expressing specific this compound receptor subtypes have also helped clarify which receptors are responsible for activating particular signaling pathways, such as the ERK1/2 pathway. ahajournals.org Immortalized cell lines derived from tumors, such as the H295R cell line from adrenocortical carcinoma, have been extensively used to study adrenal steroidogenesis and tumorigenesis, providing insights into how this compound might influence these processes. jst.go.jp Stable cell lines expressing fluorescently tagged proteins, like alpha-synuclein, are used as in vitro models for neurodegenerative disorders and could be applied to study this compound's role in these conditions. innoprot.com

Cell culture studies have revealed that this compound deaminase activity in cell culture medium can significantly reduce this compound concentration, impacting experimental outcomes. researchgate.net Furthermore, cells themselves can rapidly metabolize exogenous this compound. researchgate.net

Ex Vivo Tissue Preparations

Ex vivo tissue preparations involve studying tissues or organs removed from an organism and maintained in a controlled environment. This approach allows for the investigation of this compound's effects in a more complex setting than cell culture, while still offering greater control than in vivo studies.

Ex vivo preparations of atrial mouse samples have been used to study the functional impact of this compound receptor ligands on contractile function. mdpi.com Autoradiographic studies on mouse and human atrial tissue samples ex vivo have been employed to determine the binding parameters of radiolabeled ligands to this compound receptors, providing information on receptor density and affinity. mdpi.com

Proximity ligation assay (PLA) on fixed tissue sections ex vivo has been used to detect the interaction of proteins, such as the proposed oligomerization of dopamine D2 and this compound A2A receptors in the striatum. nih.gov This technique allows for the study of endogenous protein complexes in their native tissue environment. nih.gov

Ex vivo culture of tissues like Drosophila wing imaginal discs has been utilized to study developmental processes and the influence of factors like this compound metabolism on growth and proliferation. biologists.com These studies have shown that maintaining this compound deaminase activity in the culture medium is important for supporting tissue growth and cell cycle progression ex vivo. biologists.com

Measurement of this compound and Metabolites (HPLC, Mass Spectrometry, Bioluminescence)

Accurate measurement of this compound and its metabolites in biological samples is essential for understanding this compound's role in various physiological and pathological states. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and bioluminescence assays are key techniques used for this purpose.

HPLC, often coupled with mass spectrometry (HPLC-MS or LC-MS/MS), is considered a method of choice for the quantitative determination of this compound and its metabolites in biological fluids due to its sensitivity and ability to separate multiple compounds simultaneously. researchgate.netmdpi.comfrontiersin.orgresearchgate.net LC-MS/MS methods can quantify this compound along with its catabolites such as inosine, hypoxanthine, and xanthine. mdpi.com The use of internal standards, such as 13C-labeled this compound, in LC-MS methods helps ensure accurate quantification by compensating for variations during sample handling. mdpi.com These methods have been applied to measure this compound and metabolite levels in various biological matrices, including blood, plasma, liver, adipose tissue, cell culture supernatants, and cells. mdpi.comfrontiersin.orgresearchgate.net

Bioluminescence assays are commonly used for the measurement of ATP, a precursor to this compound, and can be adapted to determine ADP and AMP levels. akjournals.com While useful for measuring adenine (B156593) nucleotides, HPLC is generally preferred for the simultaneous analysis of a wider range of nucleotides and metabolites. akjournals.com

Detailed methodologies for sample preparation, such as protein precipitation and neutralization, are crucial for accurate measurement of intracellular nucleotides in cells with robust cell walls, such as mycobacteria, using techniques like HPLC. akjournals.com

In Vivo Experimental Models

In vivo experimental models, particularly animal models, are indispensable for studying the complex physiological and behavioral effects of this compound within a living organism. These models allow researchers to investigate this compound's roles in integrated systems and disease contexts.

Animal Models of Disease

Animal models are widely used to study the involvement of this compound in various diseases and to evaluate potential therapeutic strategies targeting the this compound system. These models often mimic aspects of human pathologies.

Transgenic animal models with genetic manipulations, such as target deletion (knockout) or overexpression of specific this compound receptor subtypes or enzymes involved in this compound metabolism, have significantly advanced the understanding of this compound receptor neurobiology and their roles in neuropsychiatric disorders. eurekaselect.comnih.gov For instance, A2A receptor knockout mice have been used to investigate the role of this receptor in behaviors related to anxiety and the effects of caffeine (B1668208). mdpi.comresearchgate.net Studies using A2A knockout mice have also shown lower bone density and increased osteoclast activity, highlighting the receptor's role in bone regeneration. mdpi.com

Various animal models are used to study specific diseases where this compound is implicated:

Neurodegenerative Diseases: Animal models of Parkinson's disease (e.g., reserpine-induced akinesia in mice, 6-hydroxydopamine (6-OHDA) lesion model in rats, MPTP-treated non-human primates) are used to evaluate the potential of this compound receptor antagonists as therapeutic agents. imrpress.comresearchgate.net Transgenic mouse models overexpressing this compound kinase have been used to study cognitive and locomotor impairments relevant to schizophrenia. mdpi.com

Inflammatory Conditions: Animal models of inflammatory skin conditions (e.g., psoriasis, eczema, allergic contact dermatitis) have demonstrated positive outcomes with the use of A2A and A3 receptor agonists. mdpi.com Rat models of rheumatoid arthritis and mouse models of LPS-induced inflammation have shown A3 receptor overexpression in inflammatory cells and tissues. drug-dev.com

Cardiovascular Diseases: Animal models of ischemic heart disease, heart failure, and hypertension are used to study the cardioprotective effects of A3 receptor agonists. mdpi.com Rat models of carotid artery injury are used to investigate this compound's role in neointima hyperplasia. ahajournals.org Transgenic mice with cardiomyocyte-specific overexpression of human A2A receptors are used to study receptor function in the heart. mdpi.com

Bone Regeneration: Mouse models, including A2A knockout mice and critical-sized calvarium defect models, are used to study the effects of this compound signaling on bone density and implant integration. mdpi.com Rabbit cranial defect models have been used to evaluate the bone regeneration capacity of this compound-loaded materials. ingentaconnect.com

Essential Tremor: Animal models, such as harmaline-induced tremor in rats, are used to study the pathomechanism of essential tremor and the potential of substances affecting this compound A1 receptors. nih.gov

Perinatal Brain Injury: Neonatal rat models of neuroinflammation induced by gestational low protein diet or postnatal ibotenate injections are used to study the role of this compound and A2a receptors in microglial activation. frontiersin.org

Animal models allow for the assessment of this compound's effects on various physiological parameters and disease progression. However, species differences in this compound receptor-mediated effects and binding affinity should be considered when translating findings from animal models to humans. mdpi.com

Functional Behavioral Studies

Functional behavioral studies in animals are employed to investigate the impact of this compound signaling on behavior, particularly in the context of neurological and psychiatric disorders. These studies often involve assessing motor activity, cognitive function, anxiety, and responses to stress.

The striatum, a brain region involved in regulating motor and reward-related behaviors, is a major focus of studies on the interaction between this compound and dopamine systems. imrpress.comnih.gov Genetically altered mice with impaired dopamine production have been used to study how this compound receptor activity influences these behaviors. imrpress.comnih.gov

Studies using various animal models of depression, such as learned helplessness and behavioral despair, have provided evidence that this compound A2A receptors mediate stress-induced behaviors like fatigue and behavioral depression. researchgate.net Activation of A2A receptors in the ventral striatum may contribute to the uncoupling of motivation from ongoing behavior. researchgate.net

Animal models are also used to evaluate the effects of this compound receptor ligands on cognitive function. Studies in rodents using different tasks have shown that nonselective this compound receptor antagonists, like caffeine, and selective A2A receptor antagonists can improve memory performance in models of aging, Alzheimer's disease, Parkinson's disease, and ADHD. imrpress.com Genetic deletion of A1 or A2A receptors in mice has been shown to provoke anxiogenic behavior. mdpi.com

Behavioral studies in animal models of essential tremor assess the ability of compounds targeting this compound receptors to modulate tremor severity. nih.gov

Clinical Research Paradigms

Clinical research involving this compound and this compound-targeting compounds encompasses various paradigms aimed at understanding its physiological and pathological roles and evaluating potential therapeutic applications. This compound is an endogenous nucleoside that activates four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and play significant roles in numerous physiological and pathophysiological conditions. nih.govnih.gov

Clinical studies have investigated this compound itself for conditions such as supraventricular paroxysmal tachycardia and arrhythmias, and as a vasodilator in cardiac imaging. nih.gov Beyond this compound, selective agonists and antagonists targeting specific this compound receptor subtypes are under clinical evaluation for a range of conditions, including cardiovascular diseases, pain, wound healing, diabetic foot ulcers, colorectal cancer, and rheumatoid arthritis. nih.govopenaccessjournals.com However, translating preclinical benefits into clinical applications has faced challenges, including pharmaceutical properties, timing of interventions, receptor desensitization, and potential side effects due to the widespread distribution of this compound receptors. nih.govahajournals.org

Research paradigms also explore strategies to modulate this compound signaling, such as inhibiting this compound metabolism or using allosteric activators of this compound receptors, which may offer advantages like fewer side effects. nih.gov Furthermore, novel paradigms in this compound receptor pharmacology, including allostery, oligomerization, and biased agonism, are being investigated as they can influence drug action and potentially lead to more targeted therapies. nih.gov

Myocardial Perfusion Imaging

This compound myocardial perfusion imaging (MPI) is a widely accepted pharmacological stress testing method used in the diagnosis and risk assessment of coronary artery disease (CAD), particularly in patients unable to undergo exercise stress tests. nih.govnih.govahajournals.org As a pharmacological stressor, this compound induces direct coronary arteriolar vasodilation primarily through the activation of A₂A receptors, leading to a significant increase in myocardial blood flow. nih.govnih.govasnc.orgclevelandclinic.orgmedscape.com This vasodilation can increase blood flow to three to five times the resting amount. clevelandclinic.org

In the presence of stenotic coronary arteries, the hyperemic response is attenuated in the regions supplied by these arteries. nih.govasnc.org This difference in blood flow between normal and stenotic vessels creates a relative flow heterogeneity, which can be detected by a radiotracer administered during the this compound infusion. asnc.org Myocardial tracer uptake is proportional to regional blood flow, resulting in a heterogeneous distribution of the radiotracer in the myocardium that is visualized as perfusion defects in imaging. asnc.org

This compound is typically administered as a continuous intravenous infusion. nih.govasnc.org Peak vasodilation usually occurs within 1 to 2 minutes of the start of the infusion, and its pharmacologic half-life is approximately 10 seconds. nih.govasnc.org

Studies have demonstrated the effectiveness of this compound MPI. For instance, a study involving patients with suspected CAD compared this compound infusion with simultaneous thallium-201 (B79191) imaging to hemodynamic and angiographic changes. ahajournals.org The study reported that 201Tl images were abnormal in 31 out of 33 patients with CAD, showing a sensitivity of 94%, and normal in the 12 patients without CAD, indicating a specificity of 100%. ahajournals.org

Another study comparing this compound injection and exercise thallium images in subjects with known or suspected coronary disease found that the sensitivity for detecting angiographically significant disease (≥ 50% reduction in luminal diameter) was 64% for both methods. pfizermedicalinformation.com The specificity was 54% for this compound injection and 65% for exercise testing in this study. pfizermedicalinformation.com

This compound's mechanism in MPI involves activating A₂A receptors, which stimulates adenylate cyclase and increases cyclic this compound monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation. medscape.com While this compound primarily acts on A₂A receptors for myocardial perfusion, studies using T1 mapping suggest that this compound T1 reactivity is mediated by both A₂A and A₂B receptors, indicating that perfusion imaging and T1 reactivity imaging, while both useful for ischemia detection, are not interchangeable in clinical interpretation due to differing receptor mediation and endothelial dependency. nih.gov

Here is a summary of findings related to sensitivity and specificity in this compound myocardial perfusion imaging studies:

Study TypeSensitivitySpecificityReference
201Tl imaging during this compound infusion (CAD patients)94%100% ahajournals.org
This compound injection vs. Exercise Thallium (detecting ≥ 50% stenosis)64%54% pfizermedicalinformation.com
Exercise Thallium vs. This compound injection (detecting ≥ 50% stenosis)64%65% pfizermedicalinformation.com

Clinical Trial Design and Evaluation for this compound-targeting Compounds

The clinical evaluation of this compound-targeting compounds involves various trial designs aimed at assessing their efficacy and safety for different indications. These trials often progress through phases, starting with first-in-human studies to evaluate safety, tolerability, and pharmacokinetics. ahajournals.org

Clinical trial designs for this compound-targeting compounds are influenced by the specific receptor subtype being targeted (A₁, A₂A, A₂B, A₃) and the intended therapeutic application. For example, agonists targeting A₁ and A₃ receptors, as well as some A₂B receptors, have been studied in experimental models with administration prior to ischemia to reduce ischemia-reperfusion injury. frontiersin.orgfrontiersin.org This paradigm is relevant to procedures like open heart surgery and cardiac transplantation. frontiersin.orgfrontiersin.org In contrast, experimental studies on A₂A and A₂B agonists have focused on reperfusion treatments to reduce myocardial infarct size. frontiersin.org

Despite promising preclinical results, translating the benefits of this compound receptor agonists into clinical applications has been challenging, leading to few clinical trials for cardioprotection compared to studies on this compound's effects on arrhythmias or coronary blood flow. frontiersin.org

Clinical trials evaluating this compound-targeting compounds for conditions like acute myocardial infarction (MI) have employed designs such as prospective, open-label trials with randomization to the study drug or placebo. acc.org The AMISTAD (Acute Myocardial Infarction STudy of this compound) trial, for instance, was designed to assess if this compound as an adjunct to thrombolysis would reduce myocardial infarct size. acc.org The primary endpoint in this trial was infarct size, analyzed using multivariable regression modeling to adjust for covariates like MI location, time to final infarct size determination, revascularization procedures, and type of thrombolytic therapy. acc.org

Data from the AMISTAD trial indicated a relative reduction in infarct size with this compound compared to placebo, particularly significant in patients with anterior infarction. acc.org

Trial NameDesignPrimary EndpointKey Finding (Infarct Size Reduction)
AMISTADProspective, open-label, randomized (this compound vs. Placebo as adjunct to thrombolysis)Infarct size by Tc-99m sestamibi SPECT imaging33% relative reduction with this compound (13% vs 19.5%, p=0.085); 67% relative reduction in anterior MI subgroup (15% vs 45.5%, p=0.014) acc.org

Clinical trials are also evaluating this compound receptor antagonists for various conditions, including cancer immunotherapy and rheumatoid arthritis. openaccessjournals.comoup.comfrontiersin.org These trials often assess safety and efficacy, sometimes in combination with other therapies. oup.comfrontiersin.org Challenges in clinical development for this compound-targeting compounds include potential side effects due to receptor distribution, pharmacokinetic properties, and achieving sufficient receptor engagement in the target tissue. nih.govahajournals.org

Future Directions and Therapeutic Potential of Adenosine Signaling

Challenges in Therapeutic Development Targeting Adenosine (B11128) Pathways

The development of drugs that modulate this compound signaling is complicated by several key factors inherent to the this compound system. These challenges necessitate innovative and highly specific therapeutic strategies to maximize efficacy while minimizing unwanted effects.

A primary hurdle in targeting this compound pathways is the widespread distribution of this compound receptors (ARs) throughout the human body. nih.govnih.gov This ubiquity means that a drug designed to act on a specific receptor subtype in a particular tissue to achieve a therapeutic effect may also interact with the same receptor subtype in other tissues, leading to unintended and potentially debilitating side effects. nih.gov This complexity was a contributing factor to the failure of a major clinical trial for an A1 receptor antagonist. nih.gov The broad expression of these receptors makes it difficult to achieve tissue-specific drug action, which is a significant consideration for the clinical development of this compound receptor modulators. nih.govnih.gov

Preclinical evaluation of drug candidates often relies on animal models. However, significant species-specific differences in the affinity of ligands for this compound receptors can complicate the translation of these findings to humans. nih.gov For instance, studies have revealed considerable variations in the binding affinities of antagonists at A3 this compound receptors between rats, rabbits, gerbils, and humans. nih.govnih.gov While the relative affinities of agonists for human and rat A3 receptors are highly similar, sheep A3 receptors show a different profile. nih.govnih.gov Similarly, although antagonist pharmacology is consistent, the relative order of potency for some agonists at the A2A receptor differs between human and rat homologues. lu.se These discrepancies can make it challenging to accurately predict the efficacy and side-effect profile of a potential therapeutic in humans based on animal data. nih.gov

This compound signaling is characterized by its context-dependent and often dualistic nature. While extracellular this compound plays a beneficial, protective role in acute conditions such as ischemia or hypoxia, its prolonged elevation can be detrimental, contributing to the progression of chronic diseases. physiology.orgnih.gov For example, this compound can exhibit both pro- and anti-inflammatory effects. nih.gov It can promote the recruitment of immature dendritic cells to sites of injury while also inducing an anti-inflammatory phenotype in those same cells. nih.gov This dual functionality means that therapeutic intervention must be carefully timed and targeted to enhance the protective effects of this compound while mitigating its harmful ones. The complex interplay between receptor-dependent and -independent pathways further complicates the therapeutic landscape. nih.gov

Emerging Therapeutic Strategies

To navigate the challenges posed by the complexity of this compound signaling, researchers are developing sophisticated and targeted therapeutic strategies. These emerging approaches aim to enhance the specificity and efficacy of this compound-based therapies.

A key strategy to circumvent the problems associated with receptor ubiquity is the development of ligands that are highly selective for a single this compound receptor subtype. nih.gov Medicinal chemistry has been instrumental in creating selective agonists and antagonists for all four receptor subtypes (A1, A2A, A2B, and A3). nih.gov For example, the combination of specific chemical modifications at the N6- and 5'-positions of the this compound molecule has led to the creation of potent and selective A3 receptor agonists like N6-(3-iodo-benzyl)-adenosine-5′-N-methyluronamide (IB-MECA). nih.gov The development of such highly selective agents is a critical step toward creating therapies that can target specific disease processes without causing widespread side effects. researchgate.netacs.org The A2A agonist regadenoson (B1679255) (Lexiscan®), used for myocardial perfusion imaging, is a successful example of a selective AR agonist that has received clinical approval. nih.gov

In many complex diseases, particularly cancer, targeting a single pathway may not be sufficient. Consequently, there is growing interest in dual-targeting approaches and combination therapies involving the this compound pathway. mdpi.com In cancer immunotherapy, for instance, there is a strong rationale for combining this compound pathway inhibitors with other treatments like immune checkpoint blockers. mdpi.comfigshare.comresearchgate.net this compound in the tumor microenvironment is highly immunosuppressive, and blocking its effects can enhance the anti-tumor immune response. nih.govmdpi.com Studies have shown that a dual therapy approach, such as combining an anti-CD73 antibody with an A2A receptor antagonist, can result in superior anti-tumor immunity compared to either treatment alone. mdpi.commdpi.com This suggests that simultaneously targeting different components of the this compound signaling cascade or combining this compound modulators with other therapeutic modalities could offer synergistic benefits and more effective disease control. mdpi.com

Precision Medicine Approaches Based on this compound Profiling

The advancement of precision medicine offers a promising avenue for tailoring therapeutic strategies by considering individual variability in genes, environment, and lifestyle. In the context of this compound signaling, precision medicine approaches are emerging, focusing on the characterization of an individual's "this compound profile" to guide treatment decisions and predict therapeutic outcomes. This involves the analysis of various components of the this compound pathway, including the levels of this compound itself, the expression and activity of its metabolic enzymes, and the density and function of its receptors. nih.gov

One key area of development is the use of this compound-related biomarkers to stratify patients for specific therapies. For instance, a gene expression signature that reflects this compound signaling activity has been shown to be associated with survival rates across various cancer types and can predict the response to immune checkpoint inhibitors. diabetesjournals.org This suggests that analyzing the tumor's this compound signature could identify patients most likely to benefit from therapies that target the this compound pathway or from existing immunotherapies. diabetesjournals.org Similarly, in rheumatoid arthritis, an this compound metabolic signature in circulating CD4+ T cells has been found to predict remission in patients treated with methotrexate. nih.gov

Furthermore, the expression levels of specific this compound receptors or metabolic enzymes can serve as predictive biomarkers. In cancer immunotherapy, the expression of CD73 and the A2A receptor (A2AR) has been identified as a potential predictive biomarker of response to therapies targeting the this compound pathway. nih.gov In some refractory renal cell carcinoma patients, those with this compound-regulated gene expression profiles in their pretreatment tumor biopsies experienced better therapeutic outcomes with an A2AR antagonist, suggesting that such biomarkers could guide patient selection. nih.gov

The development of advanced analytical techniques is crucial for accurate this compound profiling. High-performance liquid chromatography-tandem mass spectrometry (UPLC-tandem-MS) methods have been developed for the precise measurement of in vivo circulating this compound concentrations in human blood, which is essential for its potential use as a clinical biomarker. nih.gov

These precision medicine strategies aim to move beyond a one-size-fits-all approach, allowing for the selection of patients who are most likely to respond to this compound-modulating therapies, thereby maximizing efficacy and minimizing potential side effects.

Novel Therapeutic Targets in Specific Disease Areas

The ubiquitous nature of this compound signaling presents a vast landscape for therapeutic intervention across a multitude of diseases. Researchers are actively exploring novel therapeutic targets within the this compound pathway to address unmet medical needs in various specific disease areas.

Neurological Disorders

Dysregulation of this compound signaling is implicated in the pathophysiology of several neurological disorders, making it a prime target for therapeutic intervention. nih.gov

In Alzheimer's disease , alterations in this compound receptor expression have been observed in the brains of patients. nih.gov Notably, an increased density of A2A receptors has been found in the hippocampus of Alzheimer's patients. mdpi.com This upregulation of A2A receptors is linked to cognitive impairment and synaptic dysfunction. elsevier.es Consequently, A2A receptor antagonists are being investigated as a potential therapeutic strategy to mitigate the cognitive decline associated with the disease. nih.gov Furthermore, the increased expression of A2A receptors on platelets of Alzheimer's patients suggests its potential as a peripheral biomarker for the disease. diabetesjournals.org

For Parkinson's disease , this compound A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic approach. researchgate.netsemanticscholar.orgspandidos-publications.com These antagonists can improve motor dysfunction and are being evaluated in clinical trials as both monotherapy and as an adjunct to traditional levodopa (B1675098) treatment. mdpi.com The rationale for this approach lies in the antagonistic interaction between A2A and dopamine (B1211576) D2 receptors in the brain. mdpi.com Istradefylline, an A2A receptor antagonist, has been approved for the treatment of Parkinson's disease in some countries. nih.gov

In epilepsy , this compound is a well-established endogenous anticonvulsant. semanticscholar.org Endogenous this compound-mediated seizure control mechanisms often fail in chronic epilepsy. semanticscholar.org Therapeutic strategies are therefore being developed to augment this compound signaling to suppress seizures. jci.org This includes the development of this compound kinase inhibitors, which prevent the breakdown of this compound, thereby increasing its local concentration in the brain. nih.gov

Regarding ischemic stroke , this compound has demonstrated neuroprotective properties. cambridge.org Activation of the A1 receptor, in particular, can ameliorate ischemic injury. diabetesjournals.org However, the systemic side effects and short half-life of this compound have limited its clinical application. cambridge.org Current research is focused on developing strategies for targeted delivery of this compound or its agonists to the brain to maximize its neuroprotective effects while minimizing peripheral adverse events. cambridge.org

Below is a table summarizing key research findings on this compound's role in neurological disorders.

Neurological DisorderThis compound-Related Target/BiomarkerKey Research FindingTherapeutic Implication
Alzheimer's Disease A2A ReceptorIncreased expression in the brain and on platelets of patients. nih.govmdpi.comdiabetesjournals.orgA2A receptor antagonists are being investigated to improve cognitive function. nih.gov
Parkinson's Disease A2A ReceptorAntagonists improve motor symptoms in preclinical and clinical studies. researchgate.netsemanticscholar.orgspandidos-publications.commdpi.comA2A receptor antagonists, such as istradefylline, offer a non-dopaminergic treatment option. nih.gov
Epilepsy This compound SignalingEndogenous this compound has anticonvulsant effects that are often impaired in chronic epilepsy. semanticscholar.orgjci.orgThis compound augmentation therapies, like this compound kinase inhibitors, are in development to control seizures. nih.gov
Ischemic Stroke A1 ReceptorActivation of A1 receptors provides neuroprotection against ischemic damage. diabetesjournals.orgcambridge.orgDevelopment of targeted A1 receptor agonists or this compound delivery systems for acute stroke treatment. cambridge.org

Cardiovascular Diseases

This compound plays a critical role in the regulation of cardiovascular function, and targeting its signaling pathways holds significant therapeutic potential for a range of cardiovascular diseases.

In myocardial ischemia , this compound acts as a sensitive marker, with its levels increasing in proportion to the duration of coronary occlusion. diabetesjournals.orgresearchgate.net This endogenous this compound release contributes to the reactive hyperemia that follows a period of ischemia. researchgate.net The cardioprotective effects of this compound are mediated through its receptors, with studies implicating A1, A2A, and A2B receptors in attenuating myocardial injury. jci.orgcambridge.org Clinical trials have explored the use of this compound as an adjunctive therapy in patients undergoing percutaneous coronary intervention (PCI) for acute myocardial infarction, with some studies showing a reduction in infarct size, although clinical outcome benefits have been mixed. spandidos-publications.comdiabetesjournals.orgnih.gov

Targeting this compound receptors is also a promising strategy for heart failure . The A2B this compound receptor, for instance, has been shown to have both pro- and anti-fibrotic effects in the heart, making it a complex but potentially important target for cardiac fibrosis. semanticscholar.orgplos.org In heart failure with preserved ejection fraction (HFpEF), this compound signaling is thought to counteract several pathophysiological features, including inflammation and myocardial structural abnormalities, primarily through A1 and A2A receptor activation. nih.gov

In the context of atherosclerosis and hypertension , this compound signaling has multifaceted effects. This compound can exert anti-inflammatory and protective effects on the endothelium, primarily through A2-type receptors, which may help to delay the early stages of atherosclerosis. cambridge.org Furthermore, this compound has a significant role in blood pressure regulation. mdpi.com A2A and A2B receptors contribute to vasodilation, while A1 receptors are involved in renal vasoconstriction. semanticscholar.orgcambridge.org

The table below provides a summary of research findings on the role of this compound in cardiovascular diseases.

Cardiovascular DiseaseThis compound-Related Target/BiomarkerKey Research FindingTherapeutic Implication
Myocardial Ischemia This compound levels, A1, A2A, A2B ReceptorsThis compound is a sensitive marker of ischemia and its receptors mediate cardioprotection. diabetesjournals.orgresearchgate.netjci.orgcambridge.orgThis compound and its agonists have been studied as adjunctive therapy to reduce infarct size. spandidos-publications.comdiabetesjournals.orgnih.gov
Heart Failure A1, A2A, A2B ReceptorsThis compound signaling can modulate cardiac fibrosis and counteract pathophysiological features of HFpEF. semanticscholar.orgnih.govplos.orgTargeting specific this compound receptors may offer novel treatments for cardiac remodeling and heart failure. semanticscholar.orgnih.gov
Atherosclerosis A2A, A2B ReceptorsThis compound signaling has protective effects on the endothelium and can reduce inflammation. cambridge.orgA2 receptor agonists could potentially slow the progression of atherosclerosis. cambridge.org
Hypertension A1, A2A, A2B ReceptorsThis compound receptors are involved in the regulation of vascular tone and blood pressure. mdpi.comsemanticscholar.orgcambridge.orgModulating this compound receptor activity may provide new approaches for managing hypertension. mdpi.com

Inflammatory and Autoimmune Diseases

The immunomodulatory properties of this compound make its signaling pathway a compelling target for the treatment of inflammatory and autoimmune diseases. This compound generally exerts anti-inflammatory effects, but under certain conditions, some of its receptors can also have pro-inflammatory activity. researchgate.net

In rheumatoid arthritis (RA) , a chronic inflammatory autoimmune disease, the expression of A2A and A3 this compound receptors is upregulated in the lymphocytes of patients. mdpi.comcambridge.org Activation of these receptors has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as matrix metalloproteinases that contribute to joint destruction. mdpi.comcambridge.org The density of these receptors has been found to inversely correlate with disease activity, suggesting that targeting A2A and A3 receptors with agonists could be an effective therapeutic strategy for RA. cambridge.org

For inflammatory bowel disease (IBD) , which includes Crohn's disease and ulcerative colitis, targeting the this compound system is a promising therapeutic approach. semanticscholar.org The A2A receptor, in particular, has been shown to play a protective role by reducing the release of pro-inflammatory cytokines and increasing the activity of regulatory T cells. researchgate.net In animal models of colitis, enhancing this compound signaling through various means has been shown to alleviate the severity of inflammation. cambridge.org

In multiple sclerosis (MS) , a neuroinflammatory disease of the central nervous system, this compound signaling plays a complex role. Extracellular this compound generally has neuroprotective and anti-inflammatory effects. diabetesjournals.org However, the expression of different this compound receptors on immune and central nervous system cells can lead to varied outcomes. spandidos-publications.com For instance, while A1 receptor activity appears to be protective, the A2A receptor has been implicated in allowing immune cells to enter the brain. mdpi.comspandidos-publications.com This highlights the need for a nuanced approach to targeting this compound signaling in MS.

The table below summarizes key research findings regarding the role of this compound in inflammatory and autoimmune diseases.

DiseaseThis compound-Related Target/BiomarkerKey Research FindingTherapeutic Implication
Rheumatoid Arthritis A2A and A3 ReceptorsUpregulated in patient lymphocytes; activation inhibits pro-inflammatory cytokines and metalloproteinases. mdpi.comcambridge.orgA2A and A3 receptor agonists are potential novel treatments for RA. cambridge.org
Inflammatory Bowel Disease A2A ReceptorActivation reduces pro-inflammatory cytokine release and promotes regulatory T cell activity. researchgate.netsemanticscholar.orgTargeting the A2A receptor is a promising strategy to reduce intestinal inflammation. semanticscholar.org
Multiple Sclerosis A1 and A2A ReceptorsA1 receptor signaling is protective, while A2A receptor activation on the blood-brain barrier may facilitate immune cell entry. mdpi.comdiabetesjournals.orgspandidos-publications.comSelective modulation of this compound receptor subtypes is required for therapeutic benefit. spandidos-publications.com

Cancer Immunotherapy

The tumor microenvironment (TME) is often characterized by high levels of this compound, which acts as a potent immunosuppressive molecule, allowing cancer cells to evade the immune system. diabetesjournals.org This has made the this compound pathway a critical target in cancer immunotherapy.

One of the primary mechanisms of this compound-mediated immunosuppression is through the activation of A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, which dampens their anti-tumor activity. diabetesjournals.orgcambridge.org Therefore, a major focus of therapeutic development has been on blocking these receptors. Several A2A receptor antagonists are currently in clinical trials, both as monotherapies and in combination with other immunotherapies like immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). semanticscholar.orgnih.govplos.org

Another key strategy is to inhibit the production of this compound in the TME. This is primarily achieved by targeting the ectoenzymes CD39 and CD73, which are responsible for the conversion of ATP to this compound. spandidos-publications.com CD73, in particular, is overexpressed in various cancers and is associated with poor prognosis. diabetesjournals.org Numerous CD73 inhibitors, including monoclonal antibodies and small molecules, are under investigation in preclinical and clinical studies, often in combination with other cancer therapies. nih.govmdpi.comnih.govjci.org

This compound profiling is also emerging as a tool to predict response to immunotherapy. A gene signature reflecting this compound signaling has been shown to be prognostic for cancer outcomes and can predict the efficacy of anti-PD-1 therapy. diabetesjournals.org This suggests that assessing the this compound status of a tumor could help in selecting patients who are most likely to benefit from this compound-targeting therapies or other immunotherapies. diabetesjournals.orgnih.gov

The table below provides an overview of the key therapeutic targets and approaches within the this compound pathway for cancer immunotherapy.

Therapeutic TargetMechanism of ActionExamples of Investigational DrugsKey Research Finding
A2A Receptor Blocks immunosuppressive signaling on immune cells.Ciforadenant (CPI-444), Etrumadenant, TaminadenantAntagonists can enhance anti-tumor immunity, especially in combination with checkpoint inhibitors. semanticscholar.orgnih.govplos.org
CD73 Inhibits the production of immunosuppressive this compound.Oleclumab, APCPInhibition of CD73 improves anti-tumor immune responses and can overcome resistance to other therapies. nih.govmdpi.comnih.govjci.orgdiabetesjournals.org
CD39 Blocks the initial step in the conversion of ATP to this compound.Investigational antibodies and small moleculesTargeting CD39 is another approach to reduce this compound levels in the TME. spandidos-publications.com
This compound Profiling Predicts response to immunotherapy.Gene expression signatures (e.g., ADO-score)High this compound signaling is associated with poorer outcomes and reduced response to anti-PD-1 therapy. diabetesjournals.orgnih.gov

Metabolic Disorders

This compound signaling plays a crucial role in regulating various aspects of metabolism, and its dysregulation is implicated in the pathophysiology of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). researchgate.netcambridge.org

In the context of obesity and type 2 diabetes , this compound receptors are expressed in key metabolic tissues, including adipose tissue, liver, pancreas, and muscle, where they regulate glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism. researchgate.net The A1 this compound receptor, which is highly expressed in adipose tissue, inhibits lipolysis, the breakdown of fats. diabetesjournals.org This has led to the investigation of A1 receptor agonists as potential therapeutic agents to reduce circulating free fatty acids, which can contribute to insulin resistance. diabetesjournals.org Conversely, the A2B receptor has been linked to increased insulin resistance, and its blockade has been shown to improve glucose tolerance in animal models. The A2A receptor, on the other hand, appears to have a protective role by attenuating inflammation in adipose tissue and improving insulin sensitivity. researchgate.net

In non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH) , this compound signaling is also a key player. Ethanol metabolism, for instance, leads to the generation of this compound, which, via A1 and A2B receptors, contributes to the development of alcoholic fatty liver. diabetesjournals.org In the context of NASH, the A3 this compound receptor has emerged as a promising therapeutic target. The A3 receptor agonist, namodenoson (B1684119), has been shown to have anti-inflammatory, anti-fibrotic, and anti-steatotic effects in preclinical models and is currently being evaluated in clinical trials for NASH. nih.govmdpi.comsemanticscholar.orgjci.org

The table below summarizes the roles of this compound receptors in various metabolic disorders and the potential therapeutic strategies.

Metabolic DisorderThis compound Receptor TargetRole in PathophysiologyTherapeutic Approach
Obesity & Type 2 Diabetes A1 ReceptorInhibits lipolysis in adipose tissue. diabetesjournals.orgA1 receptor agonists to reduce free fatty acids and improve insulin sensitivity. diabetesjournals.org
A2A ReceptorAttenuates adipose tissue inflammation and improves insulin sensitivity. researchgate.netA2A receptor agonists to reduce inflammation-associated insulin resistance. researchgate.net
A2B ReceptorPromotes insulin resistance.A2B receptor antagonists to improve glucose tolerance.
Non-alcoholic Fatty Liver Disease (NAFLD/NASH) A1 and A2B ReceptorsMediate the development of alcohol-induced fatty liver. diabetesjournals.orgA1 and A2B receptor antagonists may prevent fatty liver development. diabetesjournals.org
A3 ReceptorAgonists show anti-inflammatory, anti-fibrotic, and anti-steatotic effects. nih.govmdpi.comsemanticscholar.orgjci.orgA3 receptor agonists like namodenoson are in clinical development for NASH. nih.gov

Q & A

Q. How can experimental design variability impact adenosine measurement in microdialysis studies?

Microdialysis protocols for this compound quantification require careful control of parameters like probe size, flow rate, and recovery efficiency. For example, meta-regression analysis of repetitive studies can predict how factors like circadian rhythms or animal sex influence this compound levels, reducing redundant experiments . Use factorial designs to isolate variables (e.g., this compound concentration, refrigeration time) and apply ANOVA with post-hoc tests (e.g., Tukey’s test) to analyze interactions .

Q. What methodological considerations are critical for this compound dose-response studies in pharmacological research?

Employ cumulative dose-response protocols with equilibration periods to ensure tissue stability. For antagonist studies (e.g., theophylline), pre-treat tissues and repeat dose curves to confirm receptor-specific effects . Normalize data to baseline responses and use regression models to quantify EC50 values .

Q. How can fluorescence-based sensors improve this compound detection sensitivity in vitro?

DNAzyme-based catalytic molecular beacons (CAMBs) enable low-background this compound detection by separating substrate and enzyme components. Optimize probe design to minimize nonspecific activation (e.g., using Mfold-predicted secondary structures) and validate selectivity against analogs like guanosine. Detection limits as low as 500 nM are achievable .

Q. What statistical approaches are recommended for analyzing this compound’s effects in multifactorial experiments?

Use mixed-effects models to account for fixed (e.g., this compound dose, time) and random effects (e.g., animal variability). Apply D’Agostino normality tests and transform data if skewed. Report confidence intervals for regression slopes to quantify dose-time interactions .

Q. How should researchers structure hypotheses on this compound’s role in intracellular signaling pathways?

Formulate testable hypotheses linking this compound to second messengers like cAMP. For example: “this compound A2A receptor activation increases cAMP in T cells via Gαs coupling, suppressing pro-inflammatory cytokine release.” Define dependent/independent variables (e.g., cAMP levels, receptor knockout) and validate with kinase activity assays .

Advanced Research Questions

Q. How do homology modeling and QSAR enhance the design of this compound receptor ligands?

Build 3D receptor models using templates like rhodopsin for GPCRs. Apply GRIND2 descriptors in QSAR to predict ligand-receptor binding affinities. Validate models by synthesizing derivatives (e.g., pyrimidine-based A3 antagonists) and comparing experimental vs. predicted Ki values .

Q. What adaptive changes in this compound metabolism occur during systemic inflammation?

Endotoxemia upregulates ectonucleotidase (CD73) mRNA and downregulates this compound deaminase (ADA), increasing extracellular this compound. Measure ADA/kinase activity via spectrophotometry and quantify receptor mRNA shifts (e.g., A2A↑, A1↓) using qPCR. In vitro LPS exposure mimics these metabolic changes .

Q. How can this compound gene signatures predict cancer immunotherapy outcomes?

Develop transcriptomic signatures (e.g., A2AR, CD73, ENTPD1) and validate correlations with tumor this compound levels (r² ≥ 0.92). In TCGA data, high this compound signaling associates with reduced OS (HR = 0.6) and anti-PD1 resistance (HR = 0.29). Prioritize patients with TGFβ mutations for A2AR inhibitor trials .

Q. What meta-analytical strategies address variability in sleep deprivation-induced this compound changes?

Conduct systematic reviews of microdialysis studies in animal models. Pool data using random-effects models to account for interspecies variability. Stratify by brain region (e.g., basal ganglia vs. cortex) and control for anesthesia effects .

Q. How do enzyme-linked microelectrode arrays (MEAs) enable real-time this compound monitoring?

MEAs with this compound deaminase (ADA)-coated sentinel sites differentiate this compound from background noise via amperometry. Calculate concentrations by subtracting sentinel currents (+ADA) from active sites (−ADA) and calibrate with known standards. Achieve temporal resolution ≤4 Hz for dynamic in vivo tracking .

Q. Methodological Best Practices

  • Reproducibility : Detail microdialysis recovery rates, sensor calibration curves, and statistical power calculations .
  • Data Reporting : Include raw datasets as supplements and limit figures to critical findings (e.g., dose-response curves, survival analyses) .
  • Ethics : For human studies, document participant selection criteria and adverse event protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.